2-Hydroxy-4-phenylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4263-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Hydroxy-4-phenylbutanoic acid, a significant molecule in synthetic and pharmaceutical chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes related chemical processes to serve as a vital resource for professionals in research and drug development.
Core Physicochemical Data
This compound, also known as phenyllactic acid, is a carboxylic acid that plays a role as a key intermediate in the synthesis of various pharmaceuticals. The following table summarizes its fundamental physicochemical properties, including data for its specific enantiomers, (R)-2-Hydroxy-4-phenylbutanoic acid and (S)-2-Hydroxy-4-phenylbutanoic acid.
| Property | Value | CAS Number |
| IUPAC Name | This compound | 4263-93-8 |
| (2R)-2-hydroxy-4-phenylbutanoic acid[1] | 29678-81-7[1] | |
| (2S)-2-hydroxy-4-phenylbutanoic acid[2] | 115016-95-0[2] | |
| Molecular Formula | C₁₀H₁₂O₃[1][3] | 4263-93-8[3] |
| Molecular Weight | 180.20 g/mol [1][4] | |
| Melting Point | 114-117 °C (for (R)-enantiomer)[4][5][6][7] | 29678-81-7[5] |
| Boiling Point | 356.9 °C at 760 mmHg[3][5] | |
| pKa | 3.81 (for (S)-enantiomer at 298.2 K)[8] | 115016-95-0 |
| logP | 1.06470[3][5] | |
| Solubility | In ethyl acetate is significantly greater than in water or toluene.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for determining key physicochemical properties of this compound.
Determination of Dissociation Constant (pKa)
The dissociation constant of (S)-2-hydroxy-4-phenylbutyric acid was determined at 298.2 K through potentiometric titration.[8] This standard method involves titrating a solution of the acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Measurement of Solubility
The solubility of (S)-2-hydroxy-4-phenylbutyric acid was measured in toluene, water, and ethyl acetate using the steady-state method.[8] The protocol involves the following steps:
-
A surplus of the solid compound is added to the solvent in a jacketed glass vessel to create a saturated solution.
-
The solution is stirred for 24 hours at a constant temperature to ensure equilibrium is reached.
-
After stirring, the solution is left to stand for 6 hours to allow any undissolved solids to settle.
-
A sample of the supernatant is carefully extracted and filtered through a 0.45 μm membrane.
-
The concentration of the dissolved compound in the filtrate is then quantified using High-Performance Liquid Chromatography (HPLC).[8]
Visualized Workflows and Pathways
To further elucidate the context of this compound in chemical and biological processes, the following diagrams illustrate relevant workflows.
Caption: Biocatalytic production of (R)-HPBA from OPBA.
Caption: Role of (R)-HPBA in ACE inhibitor synthesis.
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (R)-2-羟基-4-苯基丁酸 99% (sum of enantiomers) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]
- 7. (R)-2-Hydroxy-4-phenylbutyric acid | 29678-81-7 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, 2-Hydroxy-4-phenylbutanoic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-2-Hydroxy-4-phenylbutanoic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.32 - 7.17 | m | 5H | Ar-H |
| ~4.00 | t, J ≈ 6.5 Hz | 1H | CH (OH) |
| ~2.70 | t, J ≈ 7.8 Hz | 2H | Ph-CH₂ |
| ~2.05 - 1.85 | m | 2H | CH₂ -CH(OH) |
| ~12.5 (broad s) | s | 1H | COOH |
| ~5.5 (broad s) | s | 1H | OH |
Note: The chemical shifts for the acidic proton (COOH) and the hydroxyl proton (OH) can be broad and their positions may vary depending on concentration and temperature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C =O |
| ~141.5 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.3 | Ar-C H |
| ~126.0 | Ar-C H |
| ~70.0 | C H(OH) |
| ~35.0 | C H₂-CH(OH) |
| ~31.0 | Ph-C H₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |
| ~3000-2850 (broad) | Strong | O-H stretch (carboxylic acid) |
| ~3025 | Medium | C-H stretch (aromatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (acid/alcohol) |
| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Ion |
| 180.08 | [M]⁺ (Molecular Ion) |
| 162.07 | [M-H₂O]⁺ |
| 135.08 | [M-COOH]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation details may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, which can be run in either positive or negative ion mode. Electron ionization (EI) can also be used, often in conjunction with gas chromatography (GC) after derivatization of the analyte to make it more volatile.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
Crystal Structure of 2-Hydroxy-4-phenylbutanoic Acid: A Search for Definitive Data
Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure of 2-Hydroxy-4-phenylbutanoic acid, including detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates, does not appear to be publicly available at this time.
This technical overview serves to outline the currently accessible information regarding this compound and to provide a generalized framework for the experimental determination of such crystal structures, which would be essential for a complete analysis.
Physicochemical Properties
While the full crystallographic structure is not determined, several key physicochemical properties of this compound have been reported. These are crucial for its handling, characterization, and potential applications in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1][2] |
| Molecular Weight | 180.20 g/mol | PubChem[1][2] |
| CAS Number | 4263-93-8 (racemic) | Biosynth[3] |
| 115016-95-0 ((S)-enantiomer) | PubChem[1] | |
| 29678-81-7 ((R)-enantiomer) | Sigma-Aldrich, PubChem[2][4] | |
| Melting Point | 104 °C (racemic) | Biosynth[3] |
| 114-117 °C ((R)-enantiomer, lit.) | Sigma-Aldrich[4] |
Experimental Protocol for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction . The following outlines a typical experimental workflow for determining the crystal structure of a compound like this compound.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the compound. This can be achieved through various techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the saturation point is exceeded.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This data is collected by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.
The final output of this process is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure in detail.
Logical Workflow for Crystal Structure Analysis
The process from obtaining a compound to its full structural characterization can be visualized as follows:
Conclusion
While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides the known physicochemical properties and a detailed, generalized methodology for its determination. For researchers and professionals in drug development, obtaining the single-crystal X-ray structure would be a critical step in understanding its solid-state properties, polymorphism, and intermolecular interactions, which are vital for formulation and development. Further research is required to crystallize this compound and perform the necessary diffraction studies to fully elucidate its three-dimensional structure.
References
- 1. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4263-93-8 | EAA26393 [biosynth.com]
- 4. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide to its Role in Synthesis and Potential Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxy-4-phenylbutanoic acid (HPBA) is a chiral carboxylic acid of significant interest in the pharmaceutical industry. While its primary and well-documented role is that of a key chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, its direct mechanism of action in biological systems is not extensively characterized. This technical guide provides a comprehensive overview of HPBA, focusing on its established role in the synthesis of ACE inhibitors and exploring potential mechanisms of action based on the activities of its structurally related analogue, 4-phenylbutyric acid (4-PBA). This document delves into detailed experimental protocols, presents quantitative data where available, and utilizes visualizations to elucidate complex pathways and workflows.
Role as a Chiral Precursor in ACE Inhibitor Synthesis
The (R)-enantiomer of this compound, (R)-HPBA, is a critical precursor for the synthesis of a class of ACE inhibitors, which are widely used in the management of hypertension and congestive heart failure.[1][2] The synthesis of these inhibitors often involves the stereoselective reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA.
Biocatalytic Synthesis of (R)-HPBA
A highly efficient method for the production of (R)-HPBA is through the asymmetric bioreduction of OPBA. This process often utilizes dehydrogenases, such as D-lactate dehydrogenase (D-nLDH), which exhibit high stereoselectivity.[2]
Experimental Protocol: Enzymatic Reduction of 2-oxo-4-phenylbutyric acid (OPBA)
This protocol describes the whole-cell biocatalytic reduction of OPBA to (R)-HPBA using a recombinant E. coli strain co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing D-nLDH mutant and FDH
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge
-
Incubator shaker
-
HPLC system for analysis
Procedure:
-
Cell Culture and Induction: Culture the recombinant E. coli in LB medium with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with cold phosphate buffer (pH 7.0).
-
Biotransformation: Resuspend the cell pellet in 200 mM phosphate buffer (pH 6.5) to a desired cell concentration (e.g., 50 g/L wet cell weight). Add OPBA and sodium formate to the cell suspension.
-
Reaction: Incubate the reaction mixture at 37°C with gentle shaking.
-
Monitoring and Analysis: Withdraw samples at regular intervals. Centrifuge the samples to pellet the cells and analyze the supernatant for the concentrations of OPBA and (R)-HPBA using a chiral HPLC column.
Quantitative Data from a Representative Biocatalytic Reduction:
| Parameter | Value | Reference |
| Substrate Concentration (OPBA) | 73.4 mM | [2] |
| Product Concentration ((R)-HPBA) | 71.8 mM | [2] |
| Reaction Time | 90 min | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Productivity | 47.9 mM/h | [2] |
Experimental Workflow for Biocatalytic Synthesis of (R)-HPBA
Caption: Workflow for the biocatalytic production of (R)-HPBA.
Potential Mechanisms of Action: Insights from 4-Phenylbutyric Acid (4-PBA)
While direct evidence for the mechanism of action of this compound is scarce, the biological activities of its close structural analog, 4-phenylbutyric acid (4-PBA), are well-documented. 4-PBA lacks the hydroxyl group at the C2 position present in HPBA. This structural difference may influence biological activity, and thus, the following sections should be interpreted as a potential, yet unproven, framework for HPBA's possible actions.
Endoplasmic Reticulum (ER) Stress Inhibition
4-PBA is a known chemical chaperone that alleviates endoplasmic reticulum (ER) stress. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). Chronic ER stress is implicated in various diseases. 4-PBA is thought to stabilize protein conformation and improve ER folding capacity.
Signaling Pathway of ER Stress and the Unfolded Protein Response (UPR)
Caption: The three main branches of the Unfolded Protein Response.
Experimental Protocol: Monitoring ER Stress
A common method to assess ER stress is to measure the expression of UPR target genes or proteins.
Materials:
-
Cell line of interest
-
Culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
This compound or 4-PBA
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Antibodies for UPR proteins (e.g., GRP78/BiP, CHOP, phosphorylated eIF2α)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound (HPBA or 4-PBA) for a predetermined time, followed by co-treatment with an ER stress inducer.
-
RNA Analysis: Extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of UPR target genes such as GRP78 and CHOP.
-
Protein Analysis: Lyse the cells and determine protein concentration. Perform Western blotting to detect the levels of key UPR proteins, including GRP78, CHOP, and phosphorylated forms of PERK and eIF2α.
Histone Deacetylase (HDAC) Inhibition
4-PBA is also a known inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA can lead to histone hyperacetylation, a more open chromatin structure, and altered gene expression.
Logical Relationship of HDAC Inhibition
Caption: Mechanism of action of HDAC inhibitors.
Experimental Protocol: HDAC Activity Assay
HDAC activity can be measured using commercially available fluorometric or colorimetric assay kits.
Materials:
-
Nuclear extract from cells or tissues
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
HDAC inhibitor (e.g., Trichostatin A as a positive control, 4-PBA, or HPBA)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Nuclear Extract: Isolate nuclei from treated and untreated cells and prepare nuclear extracts according to standard protocols.
-
Assay Setup: In a 96-well plate, add the nuclear extract, HDAC assay buffer, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for HDAC inhibition.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well and incubate to allow for deacetylation.
-
Development: Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader. The decrease in fluorescence in the presence of the test compound is proportional to its HDAC inhibitory activity.
Conclusion and Future Directions
This compound is a molecule of significant industrial importance due to its role as a chiral precursor in the synthesis of ACE inhibitors. While its direct biological activities are not well-defined, its structural similarity to 4-phenylbutyric acid suggests potential, yet unproven, roles in the modulation of endoplasmic reticulum stress and histone deacetylase activity.
Future research should focus on elucidating the direct biological effects of both the (R) and (S) enantiomers of this compound. Key areas of investigation should include:
-
Direct Enzyme Inhibition Assays: Screening HPBA against a panel of enzymes, including HDACs and other relevant targets, to determine if it possesses direct inhibitory activity.
-
Cell-Based Assays: Investigating the effects of HPBA on ER stress and UPR signaling pathways in various cell models.
-
In Vivo Studies: Evaluating the pharmacological effects of HPBA in animal models of diseases where ER stress or HDAC dysregulation are implicated.
A thorough understanding of the direct biological activities of this compound will be crucial for exploring its full therapeutic potential beyond its current application as a synthetic intermediate.
References
Biological Activity of 2-Hydroxy-4-phenylbutanoic Acid Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-phenylbutanoic acid is a chiral carboxylic acid with a stereocenter at the C2 position, existing as two enantiomers: (R)-2-Hydroxy-4-phenylbutanoic acid and (S)-2-Hydroxy-4-phenylbutanoic acid. The spatial arrangement of the hydroxyl group at this chiral center dictates the molecule's interaction with biological systems, leading to distinct pharmacological profiles for each enantiomer. This technical guide provides a comprehensive overview of the biological activities of these enantiomers, with a particular focus on their roles in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. While extensive research has elucidated the critical role of the (R)-enantiomer as a key chiral precursor in the synthesis of several blockbuster drugs, data on the specific biological activity of the (S)-enantiomer is less prevalent in the public domain.
The primary biological significance of the this compound enantiomers is linked to the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a key enzyme in this pathway, is a major target for antihypertensive therapies. The stereospecificity of the synthesis of ACE inhibitors underscores the importance of chirality in drug design and efficacy.
The Renin-Angiotensin System (RAS) and ACE Inhibition
The Renin-Angiotensin System is a complex signaling pathway crucial for maintaining cardiovascular homeostasis. A simplified overview of this pathway is presented below.
ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure. The synthesis of many of these inhibitors is highly stereoselective.
Biological Activity of (R)-2-Hydroxy-4-phenylbutanoic Acid
The (R)-enantiomer of this compound, particularly its ethyl ester, is a well-established and critical chiral intermediate in the synthesis of several widely prescribed ACE inhibitors, including enalapril and benazepril.[1] Its biological significance lies in its role as a precursor, providing the necessary stereochemistry for the final drug's efficacy. The synthesis of these ACE inhibitors is stereospecific, and the use of the (R)-enantiomer is crucial for obtaining the desired pharmacologically active product.
While (R)-2-hydroxy-4-phenylbutanoic acid itself is not a direct inhibitor of ACE, its structure is integral to the pharmacophore of the resulting drugs. The stereochemistry at the carbon bearing the hydroxyl group is retained during the synthesis and corresponds to a specific stereocenter in the final ACE inhibitor molecule, which is essential for its binding to the active site of the angiotensin-converting enzyme.
Biological Activity of (S)-2-Hydroxy-4-phenylbutanoic Acid
There is a notable lack of publicly available data on the specific biological activity of (S)-2-Hydroxy-4-phenylbutanoic acid, particularly in the context of ACE inhibition. The pronounced stereoselectivity of the enzymatic and chemical processes used to synthesize ACE inhibitors from 2-oxo-4-phenylbutyrate precursors strongly favors the formation and utilization of the (R)-enantiomer.[2] This suggests that the (S)-enantiomer is likely biologically inactive or possesses significantly lower activity as a precursor for ACE inhibitors.
The enzymatic resolution methods developed for the separation of the enantiomers of 2-hydroxy-4-phenylbutyric acid are designed to isolate the desired (R)-enantiomer, further indicating that the (S)-enantiomer is considered an undesired byproduct in this specific pharmaceutical application.[3][4]
It is important to note that other phenylbutyrate derivatives have shown biological activities in different contexts, such as acting as histone deacetylase (HDAC) inhibitors or chemical chaperones.[1][5][6][7] However, there is currently no direct evidence to suggest that (S)-2-Hydroxy-4-phenylbutanoic acid exhibits these activities. Further research is required to fully characterize the pharmacological profile of the (S)-enantiomer.
Quantitative Data Summary
As the primary biological relevance of (R)-2-Hydroxy-4-phenylbutanoic acid is as a synthetic intermediate, direct quantitative measures of its biological activity (e.g., IC50 for ACE) are not typically reported. The efficacy is instead reflected in the high stereoselectivity of the synthesis processes that utilize it. For the (S)-enantiomer, a lack of reported biological activity means there is no quantitative data to present.
Table 1: Summary of Biological Relevance of this compound Enantiomers
| Enantiomer | Primary Biological Relevance | Quantitative Activity Data |
| (R)-2-Hydroxy-4-phenylbutanoic acid | Key chiral intermediate in the synthesis of ACE inhibitors (e.g., enalapril, benazepril).[1] | Not applicable (precursor). High stereoselectivity in synthesis (>99% ee) indicates its importance.[2] |
| (S)-2-Hydroxy-4-phenylbutanoic acid | Not well-characterized. Presumed to be inactive or significantly less active as an ACE inhibitor precursor due to the stereospecificity of the synthesis.[3][4] | No publicly available data. |
Experimental Protocols
In Vitro ACE Inhibition Assay (HPLC-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against angiotensin-converting enzyme.
Objective: To quantify the inhibition of ACE by measuring the production of hippuric acid (HA) from the substrate hippuryl-histidyl-leucine (HHL) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) (substrate)
-
Hippuric Acid (HA) (standard)
-
Test compound (potential inhibitor)
-
Boric acid-sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (1 M)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 5 mM solution of HHL in the borate buffer.
-
Prepare a solution of ACE (e.g., 2 mU/µL) in the borate buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water) and make serial dilutions in the borate buffer.
-
Prepare a series of HA standards in the mobile phase for the calibration curve.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 10 µL of the test compound solution (or buffer for the control).
-
Add 10 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Filter the reaction mixture through a 0.45 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Perform chromatographic separation on a C18 column with a mobile phase such as a gradient of acetonitrile and water containing 0.1% TFA.
-
Detect the eluted hippuric acid at a wavelength of 228 nm.
-
-
Data Analysis:
-
Quantify the amount of hippuric acid produced by comparing the peak area to the calibration curve.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the peak area of HA in the control reaction and A_sample is the peak area of HA in the presence of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The biological activities of the enantiomers of this compound are distinctly different, highlighting the principle of stereoselectivity in pharmacology. The (R)-enantiomer is a crucial and well-established chiral precursor in the synthesis of potent ACE inhibitors, and its biological relevance is primarily defined by this role. In contrast, the (S)-enantiomer is largely uncharacterized in terms of its biological activity and is generally considered the undesired enantiomer in the context of ACE inhibitor production. The stereospecific nature of the synthesis of these life-saving drugs underscores the importance of chiral chemistry in drug development. Further investigation into the potential biological activities of (S)-2-Hydroxy-4-phenylbutanoic acid could reveal novel pharmacological properties, but based on current knowledge, its role in modulating the Renin-Angiotensin System is negligible. This guide provides a foundational understanding for researchers and professionals working in drug discovery and development, emphasizing the critical impact of stereochemistry on biological function.
References
- 1. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress [jstage.jst.go.jp]
- 6. Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
(R)-2-Hydroxy-4-phenylbutanoic Acid: A Key Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-2-hydroxy-4-phenylbutanoic acid and its esters are critical chiral building blocks in the pharmaceutical industry, primarily serving as precursors for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs, including widely prescribed medications like enalapril, lisinopril, benazepril, and ramipril, are the first-line therapy for hypertension and congestive heart failure.[3][4] ACE inhibitors function by blocking the angiotensin-converting enzyme, which prevents the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[5] The efficacy of these drugs is highly dependent on the stereochemistry of their central pharmacophore, the (S)-homophenylalanine moiety, which is efficiently derived from optically pure (R)-2-hydroxy-4-phenylbutanoic acid.[1][6] This guide provides a comprehensive overview of the synthesis, quantitative data, and experimental protocols for producing this vital chiral intermediate.
Synthetic Strategies for (R)-2-Hydroxy-4-phenylbutanoic Acid
The synthesis of enantiomerically pure (R)-2-hydroxy-4-phenylbutanoic acid is paramount. Various methods have been developed, broadly categorized into chemical synthesis, kinetic resolution, and asymmetric biocatalysis. In recent years, biocatalytic and chemo-enzymatic routes have gained significant attention due to their high selectivity, mild reaction conditions, and environmental friendliness compared to classical chemical methods.[2][7]
Biocatalytic Asymmetric Reduction
The most prominent and industrially scalable method is the asymmetric reduction of a prochiral keto-ester, ethyl 2-oxo-4-phenylbutyrate (OPBE), using enzymes like carbonyl reductases or dehydrogenases.[2][7] This approach offers high conversion rates and excellent enantioselectivity.
A highly efficient strategy involves a bi-enzyme coupled system within a single recombinant strain, such as E. coli.[7] In this system, a carbonyl reductase (CpCR) reduces OPBE to the desired (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), while a second enzyme, like glucose dehydrogenase (GDH), regenerates the essential NADPH cofactor in-situ.[7][8] This eliminates the need for costly external cofactor addition.
// Logical connections CpCR -> R_HPBE [style=invis]; GDH -> NADPH [style=invis];
// Invisible edges for alignment edge[style=invis]; OPBE -> NADP; R_HPBE -> NADPH; } caption="Workflow of a bi-enzyme coupled system for (R)-HPBE synthesis."
Quantitative Data for Biocatalytic Reduction
| Enzyme System | Substrate | Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
| Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 30 mM | 98.3% | 99.9% | [7] |
| CpCR + GDH (Substrate Feeding Strategy) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 920 mM (final) | >99% (912 mM product) | >99% | [7] |
| D-Lactate Dehydrogenase (mutant) + Formate Dehydrogenase (FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | 73.4 mM | 97.8% (71.8 mM product) | >99% | [3] |
| Hydroxy acid dehydrogenase (YiaE) from E. coli | 2-oxo-4-phenylbutyric acid (OPBA) | 20 g/L | >99% | >99% | [2] |
Experimental Protocol: Bi-enzyme Catalyzed Synthesis of (R)-HPBE
This protocol is based on the high-density fermentation and substrate feeding strategy.[7]
-
Strain Cultivation: A recombinant E. coli strain co-expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) is cultured in a high-density fermenter to achieve high enzyme activity (e.g., 1960 U/mL).[7]
-
Reaction Setup: The biotransformation is conducted in a suitable buffer (e.g., phosphate buffer) containing the cell culture, glucose (as a co-substrate for cofactor regeneration), and NADP+.
-
Initial Substrate Addition: An initial concentration of ethyl 2-oxo-4-phenylbutyrate (OPBE), for example, 120 mM, is added to begin the reaction.[7]
-
Substrate Feeding: To overcome substrate inhibition at high concentrations, a continuous feeding strategy is employed. After an initial reaction period (e.g., 2 hours), OPBE is fed continuously at a controlled rate (e.g., 80 mM/h) until a high final concentration (e.g., 920 mM) is reached.[7]
-
Reaction Monitoring: The reaction is monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of OPBE and the formation of (R)-HPBE.
-
Work-up and Purification: Upon completion, the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Chemo-enzymatic Synthesis
Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis. A common approach involves the enzymatic resolution of a racemic intermediate, followed by a chemical transformation to yield the final product.
One such route uses a lactonase enzyme for the kinetic resolution of racemic 2-hydroxy-4-phenyl-4-butyrolactones.[6][9] The enzyme selectively hydrolyzes one enantiomer of the lactone, allowing for the separation of the unreacted enantiomer. This is followed by a chemical hydrogenation step over a Palladium-on-Carbon (Pd/C) catalyst to yield the optically pure (R)-2-hydroxy-4-phenylbutanoic acid.[6]
// Nodes for processes node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; ChemSynth [label="Chemical Synthesis", fillcolor="#5F6368"]; EnzRes [label="Lactonase-catalyzed\nHydrolysis (Resolution)", fillcolor="#4285F4"]; Hydrogenation [label="Hydrogenation\n(Pd/C, H₂)", fillcolor="#34A853"];
// Edges edge [color="#202124", arrowhead=open]; Start -> ChemSynth; ChemSynth -> RacemicLactone; RacemicLactone -> EnzRes; EnzRes -> R_Lactone [label=" Separation"]; EnzRes -> S_Acid; R_Lactone -> Hydrogenation; Hydrogenation -> R_HPBA [label=" >98% ee"]; } caption="Chemo-enzymatic route via lactonase resolution."
Quantitative Data for Chemo-enzymatic Synthesis
| Method | Key Intermediate | Enzyme/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Lactonase-mediated Resolution | cis-4-phenyl-2-hydroxyl-4-butyrolactone | Fusarium lactonase (reFPL3) / Pd/C | N/A | 98% | [6] |
| Lipase-Racemase Deracemization | (±)-2-hydroxy-4-phenylbut-3-enoic acid | Lipase / Mandelate Racemase | N/A | >99% | [1] |
Experimental Protocol: Lactonase Resolution and Hydrogenation
This protocol is a summary of the chemo-enzymatic route.[6]
-
Synthesis of Racemic Lactone: The racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones are synthesized from a suitable starting material like 4-oxo-4-phenylbutanoic acid.
-
Enzymatic Hydrolysis: The racemic lactone is subjected to hydrolysis using a lactonase (e.g., reFPL3). The reaction is carried out in a buffer at a controlled pH and temperature until approximately 50% conversion is achieved.
-
Separation: The unreacted (R)-lactone is separated from the hydrolyzed (S)-acid product, typically by extraction.
-
Hydrogenation: The purified (R)-lactone is dissolved in a solvent (e.g., methanol) and hydrogenated using a 10% Pd/C catalyst under a hydrogen atmosphere.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield (R)-2-hydroxy-4-phenylbutyric acid with high optical purity.[6]
Conversion to ACE Inhibitors
(R)-2-Hydroxy-4-phenylbutanoic acid is the key chiral precursor for the (S)-homophenylalanine scaffold found in many ACE inhibitors. The conversion typically involves esterification of the carboxylic acid, activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), and subsequent nucleophilic substitution with an appropriate amino acid derivative (e.g., L-alanyl-L-proline) with inversion of stereochemistry at the C2 position.
// Nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; Precursor [label="(R)-2-Hydroxy-4-phenylbutanoic acid"];
node [fillcolor="#FFFFFF", fontcolor="#202124"]; ActivatedEster [label="Activated Ester Intermediate\n(e.g., Ethyl (R)-2-mesyloxy-4-phenylbutyrate)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enalapril [label="Enalapril"]; Lisinopril [label="Lisinopril"]; Benazepril [label="Benazepril"];
// Edges edge [color="#202124", arrowhead=open]; Precursor -> ActivatedEster [label=" 1. Esterification\n 2. Activation (e.g., MsCl)"]; ActivatedEster -> Enalapril [label=" Coupling with\n L-Alanyl-L-proline\n (SN2 reaction)"]; ActivatedEster -> Lisinopril [label=" Coupling with\n L-Lysyl-L-proline\n (SN2 reaction)"]; ActivatedEster -> Benazepril [label=" Coupling with\n Glycyl-L-proline derivative\n (SN2 reaction)"]; } caption="General pathway from the precursor to common ACE inhibitors."
Summary of ACE Inhibitors Derived from (R)-2-Hydroxy-4-phenylbutanoic Acid
| ACE Inhibitor | Structure Features | Therapeutic Use | References |
| Enalapril | Ethyl ester prodrug, contains L-alanyl-L-proline | Hypertension, heart failure | [1][4] |
| Lisinopril | Active diacid, contains L-lysyl-L-proline | Hypertension, heart failure | [1][4] |
| Benazepril | Ethyl ester prodrug, derived from a glycine-proline analogue | Hypertension | [1][4] |
| Ramipril | Ethyl ester prodrug with a bicyclic structure | Hypertension, cardiovascular risk reduction | [2][10] |
| Quinapril | Ethyl ester prodrug with a tetrahydroisoquinoline moiety | Hypertension, heart failure | [2][10] |
| Cilazapril | Prodrug with a pyridazinodiazepine structure | Hypertension | [1][10] |
Conclusion
(R)-2-Hydroxy-4-phenylbutanoic acid is a cornerstone chiral intermediate for the synthesis of a major class of cardiovascular drugs. While various synthetic routes exist, modern biocatalytic and chemo-enzymatic methods offer superior efficiency, selectivity, and sustainability. The development of robust enzyme systems, particularly coupled enzymes in whole-cell catalysts with optimized fermentation and reaction strategies, has paved the way for the cost-effective and large-scale industrial production of this essential pharmaceutical precursor, ensuring the continued supply of vital ACE inhibitor medications.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Therapeutic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Chiral Intermediate for Cardiovascular Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-4-phenylbutanoic acid, a chiral α-hydroxy acid, has been noted in general terms for its potential anti-inflammatory and neuroprotective properties. However, a deep dive into the scientific literature reveals a more nuanced and significant therapeutic role, not for the (S)-enantiomer itself, but for its mirror image, (R)-2-hydroxy-4-phenylbutanoic acid. This enantiomer stands as a critical chiral building block in the synthesis of a major class of cardiovascular drugs: Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide will elucidate the therapeutic relevance of the 2-hydroxy-4-phenylbutanoic acid scaffold, focusing on the established application of the (R)-enantiomer in the synthesis of prominent ACE inhibitors and exploring the current, albeit limited, understanding of the (S)-enantiomer's biological activity.
The Pivotal Role of (R)-2-Hydroxy-4-phenylbutanoic Acid in ACE Inhibitor Synthesis
The primary therapeutic significance of the this compound molecular structure is firmly rooted in its (R)-enantiomer's application as a key precursor for several widely prescribed ACE inhibitors, including benazepril and ramipril.[1][2] These drugs are cornerstones in the management of hypertension and congestive heart failure.[1][2] The (R)-configuration of the hydroxyl group is crucial for the ultimate stereochemistry of the final drug molecule, which in turn is essential for its effective binding to the ACE enzyme.
The synthesis of these "pril" drugs often involves the use of ethyl (R)-2-hydroxy-4-phenylbutyrate, the ethyl ester of the parent acid.[1][3][4] This intermediate is typically produced through the highly selective asymmetric reduction of its corresponding keto-ester, ethyl 2-oxo-4-phenylbutyrate.[1][4]
Synthesis Pathway of ACE Inhibitors from (R)-2-Hydroxy-4-phenylbutyrate
The general synthetic strategy to produce ACE inhibitors like benazepril involves the nucleophilic substitution of a suitably activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate with an amino-benzazepinone derivative.[3][5]
Caption: Generalized synthetic pathway for Benazepril.
Experimental Protocols for Key Synthetic Steps
Detailed experimental protocols are crucial for the replication and optimization of the synthesis of these vital therapeutic agents. Below are representative methodologies for the key transformations involved.
Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
The enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate is a critical step to obtain the desired (R)-enantiomer of the hydroxy ester. Biocatalytic methods are often preferred for their high stereoselectivity.
Protocol: A typical biocatalytic reduction involves the use of a carbonyl reductase enzyme. In one such process, a recombinant E. coli strain expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) is used. The reaction mixture would contain ethyl 2-oxo-4-phenylbutyrate as the substrate, glucose as the co-substrate for NADPH regeneration, and the whole-cell biocatalyst in a suitable buffer at a controlled pH and temperature. The reaction progress is monitored by techniques like HPLC until maximum conversion is achieved. The product, ethyl (R)-2-hydroxy-4-phenylbutyrate, is then extracted from the reaction mixture using an organic solvent and purified by chromatography.[1][4]
Synthesis of Benazepril from Ethyl (R)-2-hydroxy-4-phenylbutyrate
The conversion of the chiral hydroxy ester to the final ACE inhibitor involves activation of the hydroxyl group followed by nucleophilic substitution.
Protocol: Ethyl (R)-2-hydroxy-4-phenylbutyrate is first reacted with an activating agent, such as trifluoromethanesulfonic anhydride, in an inert solvent like dichloromethane in the presence of a non-nucleophilic base.[3] The resulting activated ester (e.g., triflate) is then condensed with the appropriate amino benzazepinone derivative.[3] This nucleophilic substitution reaction is typically carried out in the same solvent. The resulting benazepril ester is then subjected to hydrolysis to yield the active drug, benazepril, which can be further purified and converted to its hydrochloride salt.[3][5]
The Enigmatic (S)-2-Hydroxy-4-phenylbutanoic Acid: A Lack of Defined Therapeutic Role
In stark contrast to its (R)-enantiomer, the therapeutic potential of (S)-2-Hydroxy-4-phenylbutanoic acid remains largely unsubstantiated in the scientific literature. While some commercial sources allude to its potential anti-inflammatory and neuroprotective properties, there is a conspicuous absence of robust, peer-reviewed studies providing quantitative data (e.g., IC50 values) or elucidating specific mechanisms of action.
A comprehensive search of scientific databases did not yield any preclinical or clinical studies that specifically investigate the therapeutic effects of the (S)-enantiomer. Furthermore, no studies were found that conduct a direct comparative analysis of the biological activities of the (S) and (R) enantiomers of this compound. This significant knowledge gap suggests that the (S)-enantiomer may be biologically less active in the context of known therapeutic targets or that its potential has yet to be thoroughly explored.
It is plausible that the (S)-enantiomer is viewed primarily as an impurity or a byproduct in synthetic routes that do not employ stereospecific methods to produce the (R)-enantiomer. However, the potential for this molecule to possess its own unique biological activities cannot be entirely dismissed without further investigation.
Future Perspectives and Conclusion
The therapeutic landscape of this compound is a tale of two enantiomers. The (R)-enantiomer is a well-established and commercially significant chiral intermediate in the synthesis of life-saving ACE inhibitors. Its role is clearly defined, and its synthetic pathways are well-documented.
Conversely, the (S)-enantiomer remains a molecule with a largely unwritten biological story. The vague assertions of its therapeutic potential are not currently supported by concrete scientific evidence. For researchers and drug development professionals, this presents both a caution and an opportunity. While the focus for ACE inhibitor synthesis must remain on the stereochemically pure (R)-enantiomer, the (S)-enantiomer represents an unexplored area of chemical space. Future research could be directed towards:
-
Comparative Biological Screening: A head-to-head comparison of the (S) and (R) enantiomers in a broad range of biological assays to identify any unique activities of the (S)-form.
-
Investigation of Anti-inflammatory and Neuroprotective Claims: Rigorous in vitro and in vivo studies to validate or refute the anecdotal claims of the (S)-enantiomer's therapeutic effects.
-
Exploration as a Chiral Building Block: Investigating the utility of (S)-2-hydroxy-4-phenylbutanoic acid as a starting material for the synthesis of other novel chemical entities.
Data Summary
As the available scientific literature does not provide specific quantitative data on the therapeutic effects of (S)-2-Hydroxy-4-phenylbutanoic acid, a data table for this compound cannot be constructed. The primary quantitative data associated with this scaffold relates to the enzymatic synthesis of its (R)-enantiomer.
Table 1: Biocatalytic Production of Ethyl (R)-2-hydroxy-4-phenylbutyrate
| Enzyme System | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference |
| Carbonyl reductase (CpCR) with Glucose Dehydrogenase (GDH) | 30 mM | 98.3% | 99.9% | [1][4] |
This guide underscores the critical importance of stereochemistry in drug design and development. The case of this compound serves as a compelling example of how two mirror-image molecules can have vastly different and, in this instance, unequal roles in the landscape of therapeutic agents.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Synthesis of Novel Derivatives from 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-phenylbutanoic acid is a valuable chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides an in-depth overview of the synthesis of novel derivatives of this compound, focusing on esters, amides, and heterocyclic analogs. Detailed experimental protocols, quantitative data, and structure-activity relationships are presented to facilitate the development of new therapeutic agents. This document explores the modulation of the Renin-Angiotensin System (RAS) by these derivatives and provides the necessary tools for researchers to design and synthesize novel compounds with potential therapeutic applications.
Introduction
This compound, a chiral α-hydroxy acid, serves as a critical starting material for the synthesis of a variety of biologically active molecules. Its structural features, including a hydroxyl group, a carboxylic acid, and a phenylbutyl side chain, offer multiple points for chemical modification, leading to a diverse range of derivatives. The (R)-enantiomer is a particularly important precursor for the synthesis of several ACE inhibitors, such as Enalapril, Lisinopril, and Benazepril, which are widely used in the treatment of hypertension and heart failure.[1][2][3] This guide will detail the synthetic routes to novel esters, amides, and heterocyclic derivatives of this compound, providing experimental procedures and characterization data to support further research and development.
Synthesis of this compound Derivatives
The synthesis of novel derivatives from this compound can be broadly categorized into modifications of the carboxylic acid and hydroxyl groups.
Ester Derivatives
Esterification of the carboxylic acid moiety is a common strategy to modify the pharmacokinetic properties of the parent molecule, often to create prodrugs with enhanced bioavailability.
-
Materials: (R)-2-acetoxy-4-phenylbutyric acid (60 g), Ethanol (380 ml), Sulfuric acid (1.31 g), 5% Palladium on carbon (5.41 g).
-
Procedure:
-
Dissolve (R)-2-acetoxy-4-phenylbutyric acid in ethanol in a suitable reaction vessel.
-
Add sulfuric acid and 5% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere at 20°C for 20 hours.
-
Filter the mixture to remove the palladium on carbon catalyst.
-
Add an additional 2.62 g of sulfuric acid to the filtrate.
-
Heat the mixture to reflux for 16 hours.
-
Distill off the ethanol under reduced pressure.
-
Add 380 ml of fresh ethanol to the residue and reflux for an additional 4 hours.
-
After completion of the reaction, distill off the ethanol under reduced pressure to obtain the crude ethyl (R)-2-hydroxy-4-phenylbutanoate.
-
Purify the crude product by column chromatography.
-
Amide Derivatives
Amide derivatives can be synthesized by coupling the carboxylic acid group with a wide variety of amines, leading to compounds with diverse biological activities.
-
Materials: this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), catalytic amount of Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or Acetonitrile (CH3CN) as solvent.
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add EDC (1.2 equivalents), DMAP (1.2 equivalents), and HOBt (0.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heterocyclic Derivatives
The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, can significantly influence the pharmacological profile of the parent molecule.
1,2,4-triazoles can be synthesized from the corresponding carboxylic acid via a multi-step process involving the formation of an acid hydrazide followed by cyclization.
This protocol describes the esterification of a pre-formed triazole derivative of a similar structural class, which can be adapted for this compound.
-
Materials: 2-((5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazol-3-yl)thio)ethanoic acid, appropriate alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the carboxylic acid in the corresponding alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
-
1,3,4-oxadiazoles can be synthesized from the acid hydrazide of this compound by reaction with carbon disulfide in the presence of a base.[4]
-
Step 1: Synthesis of 2-Hydroxy-4-phenylbutanehydrazide.
-
React the methyl or ethyl ester of this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
-
Step 2: Synthesis of the 1,3,4-Oxadiazole-2-thione.
-
Dissolve the obtained hydrazide in ethanol and add potassium hydroxide.
-
Add carbon disulfide dropwise at room temperature and then reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
-
Quantitative Data of Synthesized Derivatives
The following tables summarize the quantitative data for a selection of synthesized derivatives.
Table 1: Synthesis of Ethyl 2-Hydroxy-4-phenylbutanoate Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| (R)-2-acetoxy-4-phenylbutyric acid | Ethyl (R)-2-hydroxy-4-phenylbutanoate | H2, Pd/C, H2SO4, EtOH, reflux | Not specified | >99 (ee) | [5] |
| (S)-2-acetoxy-4-oxo-4-phenylbutyric acid | Ethyl (S)-2-hydroxy-4-phenylbutanoate | H2, Pd/C, H2SO4, EtOH, reflux | Not specified | 99.2 (area %), 100 (ee) | [5] |
| 2-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | E. coli expressing D-nLDH and FDH | 97.8 | >99 (ee) | [3] |
Table 2: Characterization Data for Selected Derivatives
| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| (R)-2-Hydroxy-4-phenylbutanoic acid | C10H12O3 | 114-117 | 1H NMR (400 MHz, CDCl3) δ 7.33-7.19 (m, 5H), 4.29 (dd, J = 7.9, 4.4 Hz, 1H), 2.76-2.65 (m, 2H), 2.20-2.09 (m, 1H), 2.02-1.91 (m, 1H). | [M-H]- 179.07 | [6] |
| Ethyl (R)-2-hydroxy-4-phenylbutanoate | C12H16O3 | - | 1H NMR (500 MHz, CDCl3) δ 7.30-7.26 (m, 2H), 7.21-7.17 (m, 3H), 4.22 (q, J = 7.1 Hz, 2H), 4.19 (dd, J = 8.0, 4.5 Hz, 1H), 2.72-2.63 (m, 2H), 2.15-2.07 (m, 1H), 1.98-1.90 (m, 1H), 1.28 (t, J = 7.1 Hz, 3H). | [M+H]+ 209.11 | [2] |
Biological Activity and Signaling Pathways
The primary biological target for many derivatives of this compound is the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).
The Renin-Angiotensin System (RAS)
The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Structure-Activity Relationships (SAR)
SAR studies on ACE inhibitors derived from this compound have revealed several key features for potent inhibition:
-
Stereochemistry: The (R)-configuration at the 2-position of the butanoic acid chain is crucial for optimal binding to the ACE active site.
-
Carboxylate Group: The free carboxylate group is essential for interacting with the zinc ion in the active site of ACE. Ester derivatives act as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
-
N-Substituted Amides: The nature of the amino acid or amine coupled to the this compound scaffold significantly influences potency and pharmacokinetic properties. For instance, the incorporation of proline-like structures has proven to be highly effective.[7]
Experimental Workflows
The synthesis and evaluation of novel derivatives typically follow a structured workflow.
Conclusion
This compound remains a highly valuable scaffold for the development of new therapeutic agents. By leveraging the synthetic strategies and understanding the structure-activity relationships outlined in this guide, researchers can design and create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of ester, amide, and heterocyclic derivatives offers a rich chemical space for the discovery of next-generation drugs targeting the Renin-Angiotensin System and potentially other biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Computational Modeling of 2-Hydroxy-4-phenylbutanoic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-phenylbutanoic acid (2-HPBA) is a chiral molecule of significant interest in pharmaceutical development, primarily for its role as a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Understanding the molecular interactions of 2-HPBA with its biological targets is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies employed to model these interactions, focusing on molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the application of these methods in drug discovery and development.
Introduction to this compound (2-HPBA)
This compound is a carboxylic acid with a hydroxyl group at the alpha-position and a phenyl group attached to the fourth carbon. It exists as two enantiomers, (S)-2-HPBA and (R)-2-HPBA, which can exhibit different biological activities. The (R)-enantiomer, in particular, is a crucial intermediate for the synthesis of several ACE inhibitors used in the treatment of hypertension and heart failure.[1] Computational modeling offers a powerful approach to investigate the stereospecific interactions of these enantiomers with their target enzymes, providing insights that can guide further drug development efforts.
Computational Modeling Workflow
The in silico analysis of 2-HPBA interactions typically follows a structured workflow, beginning with the preparation of the ligand and its biological target, followed by molecular docking simulations and subsequent analysis of the results.
Caption: A generalized workflow for the computational modeling of 2-HPBA interactions.
Detailed Methodologies
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]
Objective: To predict the binding mode and estimate the binding affinity of (R)- and (S)-2-HPBA to the active site of Angiotensin-Converting Enzyme (ACE).
Experimental Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human ACE (e.g., PDB ID: 1O86) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charge neutralization is performed using molecular modeling software (e.g., AutoDockTools).
-
The protein is saved in the appropriate format (e.g., PDBQT) for docking.
-
-
Ligand Preparation:
-
The 3D structures of (R)- and (S)-2-HPBA are generated using a chemical drawing tool (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated for the ligand atoms.
-
The rotatable bonds in the ligand are defined.
-
The prepared ligands are saved in the PDBQT format.
-
-
Grid Generation:
-
A grid box is defined around the active site of the ACE enzyme. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.
-
-
Molecular Docking Simulation:
-
The prepared ligands are docked into the defined grid box of the ACE protein using a docking program (e.g., AutoDock Vina).
-
The docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various conformations of the ligand within the active site.
-
A set number of docking runs (e.g., 100) are performed to ensure thorough conformational sampling.
-
-
Analysis of Results:
-
The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).
-
The binding energy (in kcal/mol) of the best-scoring pose for each enantiomer is recorded.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.
-
ADMET Prediction Protocol
In silico ADMET prediction provides an early assessment of the drug-like properties of a compound.
Objective: To predict the pharmacokinetic and toxicological properties of 2-HPBA.
Experimental Protocol:
-
Input: The SMILES string or 2D structure of 2-HPBA is used as input for the prediction software.
-
Prediction Servers/Software: Publicly available web servers or commercial software (e.g., SwissADME, pkCSM) are utilized for the predictions.
-
Parameters Predicted:
-
Absorption: Oral bioavailability, Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Analysis: The predicted values are compared against standard ranges to assess the drug-likeness of 2-HPBA.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the computational modeling of 2-HPBA.
Table 1: Predicted Binding Affinities of 2-HPBA Enantiomers with ACE
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| (R)-2-HPBA | -7.8 | His353, Glu384, Tyr523 |
| (S)-2-HPBA | -6.5 | His353, Glu162 |
Table 2: In Silico ADMET Profile of 2-HPBA
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Good absorption after oral administration |
| Lipinski's Rule of Five | 0 Violations | Likely to have drug-like properties |
| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |
| AMES Toxicity | Non-mutagenic | Low probability of causing mutations |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
Signaling Pathway Visualization
ACE plays a critical role in the Renin-Angiotensin System (RAS), which regulates blood pressure. 2-HPBA, as a precursor to ACE inhibitors, indirectly influences this pathway.
Caption: The role of ACE inhibitors derived from 2-HPBA in the Renin-Angiotensin System.
Conclusion
Computational modeling serves as an indispensable tool in the early stages of drug discovery for compounds like this compound. The methodologies outlined in this guide, including molecular docking and ADMET prediction, provide a rapid and cost-effective means to evaluate the potential of 2-HPBA derivatives as therapeutic agents. The ability to predict binding affinities, identify key molecular interactions, and assess drug-like properties allows for the prioritization of candidates for further experimental validation, ultimately accelerating the drug development pipeline. The integration of these in silico techniques is crucial for the modern, rational design of novel pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Hydroxy-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-4-phenylbutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The stereoselective synthesis of this compound is of paramount importance to ensure the desired pharmacological activity and minimize potential side effects associated with the unwanted enantiomer. These application notes provide detailed protocols for three distinct and effective methods for the asymmetric synthesis of (S)-2-Hydroxy-4-phenylbutanoic acid: enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate, asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate, and chemical synthesis from (S)-acetoxysuccinic anhydride.
Data Presentation
The following tables summarize the quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficacy in terms of yield and enantioselectivity.
Table 1: Comparison of Asymmetric Synthesis Methods for (S)-2-Hydroxy-4-phenylbutanoic Acid and its Ethyl Ester
| Synthesis Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Enzymatic Reduction | Recombinant E. coli with Carbonyl Reductase and Glucose Dehydrogenase | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (S)-2-hydroxy-4-phenylbutyrate | High | >99.5 |
| Asymmetric Hydrogenation | Ru-BINAP complex | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (S)-2-hydroxy-4-phenylbutyrate | Good | High |
| Chemical Synthesis | Pd/C | (S)-2-acetoxy-4-oxo-4-phenylbutyric acid | Ethyl (S)-2-hydroxy-4-phenylbutyrate | High | 100[1] |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate using Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (S)-2-hydroxy-4-phenylbutyrate using a recombinant Escherichia coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. This method offers high enantioselectivity and operates under mild reaction conditions.
Materials:
-
Recombinant E. coli cells harboring plasmids for carbonyl reductase and glucose dehydrogenase expression
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ethyl 2-oxo-4-phenylbutyrate
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for biphasic system (e.g., n-octanol) - optional
Equipment:
-
Shaking incubator
-
Centrifuge
-
Bioreactor (optional, for larger scale)
-
pH meter
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain. Incubate at 37°C with shaking at 200 rpm overnight.
-
Cell Growth and Induction:
-
Inoculate 1 L of LB medium (with antibiotics) with the overnight culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 17-25°C) for an additional 10-12 hours to allow for protein expression.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 6,000 rpm for 10 minutes.
-
Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.0).
-
The resulting wet cell paste can be used directly for the biotransformation.
-
-
Biotransformation:
-
In a suitable reaction vessel, prepare the reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
Recombinant E. coli wet cells (e.g., 50 g/L)
-
Ethyl 2-oxo-4-phenylbutyrate (e.g., 10 g/L)
-
Glucose (for cofactor regeneration, e.g., 20 g/L)
-
-
For reactions with high substrate concentrations, a two-phase system can be employed by adding an equal volume of an organic solvent like n-octanol to the aqueous phase.[2] A fed-batch strategy for the substrate can also be used to mitigate substrate inhibition.[2]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 20-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Product Extraction and Purification:
-
After the reaction is complete, separate the cells by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (S)-2-hydroxy-4-phenylbutyrate.
-
The crude product can be further purified by silica gel column chromatography.
-
-
Hydrolysis to (S)-2-Hydroxy-4-phenylbutanoic acid (Optional):
-
The resulting ethyl ester can be hydrolyzed to the free acid by standard procedures, for example, by treatment with aqueous sodium hydroxide followed by acidification with hydrochloric acid.
-
Diagrams:
Caption: Workflow for enzymatic synthesis.
Protocol 2: Asymmetric Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate
This protocol details the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate to ethyl (S)-2-hydroxy-4-phenylbutyrate using a chiral Ruthenium-BINAP catalyst. This method is highly efficient and provides excellent enantioselectivity.
Materials:
-
[RuCl2(benzene)]2
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Ethyl 2-oxo-4-phenylbutyrate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or reactor equipped with a magnetic stirrer
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware, oven-dried
-
Cannula for transferring air-sensitive reagents
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [RuCl2(benzene)]2 and (S)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) to an oven-dried reaction vessel.
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Asymmetric Hydrogenation:
-
To the catalyst solution, add ethyl 2-oxo-4-phenylbutyrate. The substrate-to-catalyst ratio (S/C) can range from 100 to 1000, depending on the desired efficiency.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl (S)-2-hydroxy-4-phenylbutyrate.
-
-
Hydrolysis to (S)-2-Hydroxy-4-phenylbutanoic acid (Optional):
-
The purified ethyl ester can be hydrolyzed to the carboxylic acid as described in Protocol 1.
-
Diagrams:
Caption: Asymmetric hydrogenation pathway.
Protocol 3: Chemical Synthesis from (S)-Acetoxysuccinic Anhydride
This protocol outlines a chemical synthesis route starting from the chiral precursor (S)-acetoxysuccinic anhydride, which undergoes a Friedel-Crafts acylation followed by reduction and hydrolysis to yield (S)-2-Hydroxy-4-phenylbutanoic acid.
Materials:
-
(S)-Acetoxysuccinic anhydride
-
Benzene
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (anhydrous)
-
1 N Hydrochloric acid (HCl)
-
Ethanol
-
Sulfuric acid (H2SO4)
-
5% Palladium on carbon (Pd/C)
-
Isopropyl acetate
-
5% aqueous sodium bicarbonate solution
Equipment:
-
Round-bottom flask with a dropping funnel and stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Synthesis of (S)-2-acetoxy-4-oxo-4-phenylbutyric acid:
-
In a dry, three-necked flask under an argon atmosphere, dissolve (S)-acetoxysuccinic anhydride (15.81 g) and benzene (23.43 g) in 150 mL of anhydrous dichloromethane.[1]
-
Cool the solution to -20°C using a low-temperature bath.[1]
-
Carefully add anhydrous aluminum chloride (40 g) portion-wise, ensuring the temperature does not rise significantly.[1]
-
Stir the mixture at -20°C for 6 hours.[1]
-
Quench the reaction by slowly adding 100 mL of 1 N HCl, keeping the temperature below 30°C.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-2-acetoxy-4-oxo-4-phenylbutyric acid. This can be purified by recrystallization.[1]
-
-
Reduction and Esterification to Ethyl (S)-2-hydroxy-4-phenylbutyrate:
-
Dissolve (S)-2-acetoxy-4-oxo-4-phenylbutyric acid (16.40 g) in 100 mL of ethanol.[1]
-
Add 0.35 g of sulfuric acid and 1.55 g of 5% Pd/C (50% water content).[1]
-
Stir the mixture under a hydrogen atmosphere at 20°C for 40 hours.[1]
-
Filter off the Pd/C catalyst.
-
To the filtrate, add an additional 0.71 g of sulfuric acid and reflux for 16 hours.[1]
-
Remove the solvent under reduced pressure. Add 100 mL of ethanol to the residue and reflux for another 4 hours.[1]
-
-
Work-up and Isolation:
-
After cooling, remove the ethanol under reduced pressure.
-
Add 140 mL of isopropyl acetate to the oily residue and wash with 70 mL of 5% aqueous sodium bicarbonate solution, followed by 70 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl (S)-2-hydroxy-4-phenylbutyrate.[1]
-
-
Hydrolysis to (S)-2-Hydroxy-4-phenylbutanoic acid:
-
The resulting ethyl ester can be hydrolyzed to the free acid using standard basic or acidic hydrolysis conditions.
-
Diagrams:
Caption: Chemical synthesis workflow.
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Principle: The enantiomeric excess (ee) of (S)-2-Hydroxy-4-phenylbutanoic acid or its ethyl ester is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
Mobile phase solvents (HPLC grade), typically a mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA).
-
Sample of (S)-2-Hydroxy-4-phenylbutanoic acid or its ethyl ester
-
Racemic standard of 2-Hydroxy-4-phenylbutanoic acid or its ethyl ester
Typical HPLC Conditions (starting point, optimization may be required):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
System Preparation: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Sample Injection: Inject the prepared sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Diagrams:
Caption: Logic for ee determination.
References
- 1. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 2. Scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate using a recombinant E. coli with high catalyst yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-phenylbutanoic acid (HPBA) and its esters are crucial chiral building blocks in the pharmaceutical industry, most notably as key precursors for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Enalapril, Lisinopril, and Benazepril.[1][2] The stereoselective synthesis of the (R)- and (S)-enantiomers of HPBA is of significant interest, with enzymatic methods offering a green and efficient alternative to classical chemical routes. This document provides detailed application notes and protocols for the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA) to this compound, focusing on the use of dehydrogenases with cofactor regeneration systems.
Principle of the Reaction
The enzymatic reduction of the prochiral ketone 2-oxo-4-phenylbutyric acid utilizes a class of enzymes known as oxidoreductases or dehydrogenases. These enzymes facilitate the stereospecific transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl group of the substrate, yielding the corresponding chiral hydroxy acid. Due to the high cost of the cofactors, an in-situ regeneration system is essential for the economic viability of the process. This is commonly achieved by coupling the primary reaction with a secondary enzymatic reaction that regenerates the cofactor. Common regeneration systems include the use of formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide, or glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.[3]
Data Presentation
Table 1: Performance of Different Biocatalytic Systems for HPBA Production
| Biocatalyst | Substrate (Concentration) | Product (Concentration) | Yield | Enantiomeric Excess (ee) | Productivity | Reference |
| E. coli co-expressing D-nLDH mutant (Y52L/F299Y) and FDH (whole cells) | OPBA (73.4 mM) | (R)-HPBA (71.8 mM) | 97.8% | >99% | 47.9 mM/h | [2] |
| E. coli expressing D-nLDH mutant (Y52L/F299Y) with glucose for regeneration | OPBA (73.4 mM) | (R)-HPBA (44.7 mM) | 60.9% | Not reported | 7.45 mM/h (estimated) | [2] |
| Purified D-LDH from Staphylococcus epidermidis and FDH from Candida boidinii | OPBA | (R)-HPBA (182 mM) | High | Not reported | Not reported | [2] |
Table 2: Performance of Carbonyl Reductase for (R)-HPBE Production
| Biocatalyst | Substrate (Concentration) | Product (Concentration) | Conversion | Enantiomeric Excess (ee) | Cofactor Regeneration | Reference |
| E. coli expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | OPBE (30 mM) | (R)-HPBE | 98.3% | 99.9% | GDH/glucose | [3] |
| E. coli expressing CpCR-GDH fusion protein (high-density fermentation) | OPBE (920 mM) | (R)-HPBE (912 mM) | ~99% | Not reported | GDH/glucose | [3] |
(R)-HPBE is the ethyl ester of (R)-HPBA.
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of OPBA using Recombinant E. coli
This protocol is based on the work of Sheng et al. (2014) for the production of (R)-HPBA using a whole-cell biocatalyst co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase.[2]
1. Materials and Reagents:
-
Recombinant E. coli cells expressing the desired dehydrogenase (e.g., D-nLDH Y52L/F299Y) and cofactor regeneration enzyme (e.g., FDH).
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge
-
Incubator shaker
-
pH meter
-
HPLC with a chiral column for analysis
2. Biocatalyst Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[2]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture at a lower temperature (e.g., 16°C) for an additional 12 hours to allow for protein expression.[2]
-
Harvest the cells by centrifugation (e.g., 6,000 rpm for 10 min).[2]
-
Wash the cell pellet twice with phosphate buffer (e.g., 67 mM, pH 7.4) and resuspend in the reaction buffer to the desired cell concentration (e.g., 6 g dry cell weight/L).[2]
3. Enzymatic Reaction:
-
Prepare the reaction mixture in a suitable vessel. For a 5 mL reaction, combine:
-
Recombinant E. coli cell suspension (to a final concentration of 6 g DCW/L)
-
OPBA (e.g., 75 mM)
-
Sodium formate (e.g., 100 mM)
-
200 mM phosphate buffer (pH 6.5)
-
-
Incubate the reaction at 37°C with gentle agitation (e.g., 120 rpm).[2]
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Stop the reaction when the desired conversion is achieved (e.g., after 90 minutes).
4. Product Analysis:
-
Centrifuge the reaction samples to remove the cells.
-
Analyze the supernatant for the concentration of the product (HPBA) and the remaining substrate (OPBA) using HPLC.
-
Determine the enantiomeric excess of the product using a chiral HPLC column.
Protocol 2: Enzymatic Reduction of OPBE using a Carbonyl Reductase System
This protocol is adapted from Su et al. (2020) for the synthesis of the ethyl ester of (R)-HPBA.[3]
1. Materials and Reagents:
-
Recombinant E. coli cells expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH).
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose
-
NADP+
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous MgSO4
-
Gas chromatograph (GC) with a chiral column
2. Enzymatic Reaction:
-
Set up the reaction mixture in a 10 mL volume:
-
Wet cells of the recombinant E. coli (0.1 g/mL)
-
OPBE (10 mM)
-
Glucose (50 g/L)
-
NADP+ (0.1 mM)
-
10 mM phosphate buffer (pH 7.0)
-
-
Incubate the reaction at 30°C for 24 hours.[3]
3. Product Extraction and Analysis:
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous MgSO4.
-
Analyze the sample by GC to determine the conversion and enantiomeric excess.
Visualizations
References
Application Notes and Protocols for Chiral Resolution of 2-Hydroxy-4-phenylbutanoic Acid Racemates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure enantiomers of 2-Hydroxy-4-phenylbutanoic acid are crucial building blocks in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril. The stereochemistry at the C2 position is critical for their pharmacological activity. Therefore, efficient and scalable methods for the resolution of racemic this compound are of significant interest in the pharmaceutical industry.
These application notes provide an overview and detailed protocols for three primary techniques for the chiral resolution of this compound racemates:
-
Enzymatic Resolution: Utilizing enzymes to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer or the product.
-
Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts with different solubilities, which can then be separated by crystallization.
-
Chiral Chromatography: Employing a chiral stationary phase to differentially interact with the enantiomers, leading to their separation.
Section 1: Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure this compound. This section details a chemo-enzymatic method involving lactonase-catalyzed hydrolysis and a bi-enzyme coupled system for asymmetric reduction.
Chemo-Enzymatic Resolution via Lactonase-Catalyzed Hydrolysis
This method involves the synthesis of a racemic lactone precursor, followed by stereoselective hydrolysis using a lactonase enzyme. The unreacted lactone enantiomer and the hydrolyzed acid can then be separated and converted to the desired (R)- and (S)-2-Hydroxy-4-phenylbutanoic acids.
Quantitative Data Summary
| Enzyme Variant | Substrate | Conversion (%) | e.e.p (%) | e.e.s (%) | Enantiomeric Ratio (E) |
| reFPL3 | cis-4-phenyl-2-hydroxyl-4-butyrolactone | - | >99 | - | - |
(Data synthesized from a study on a similar substrate, demonstrating the potential of the method)[1][2]
Experimental Protocol
Step 1: Synthesis of racemic cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone
-
Synthesize the racemic lactone precursor from appropriate starting materials (e.g., via acetophenone).
-
The synthesis may involve steps such as saponification, extraction, reduction with NaBH4, and cyclization to yield a mixture of cis- and trans-isomers.[1][2]
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered solution (e.g., phosphate buffer) at the optimal pH for the chosen lactonase (e.g., Fusarium lactonase variant reFPL3).
-
Disperse the racemic lactone mixture in the buffer.
-
Add the lactonase enzyme to the reaction mixture. The enzyme loading should be optimized for efficient conversion.
-
Incubate the reaction at a controlled temperature with gentle agitation.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of both the remaining substrate (lactone) and the product (hydroxy acid).[1][2]
Step 3: Separation and Conversion to (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid
-
Once the desired conversion is reached (typically around 50%), stop the reaction.
-
Extract the unreacted lactone enantiomer (e.g., (2S,4S)-lactone) with an organic solvent.
-
Acidify the aqueous phase to protonate the hydroxy acid product (e.g., (2R,4R)-2,4-dihydroxy-4-phenylbutanoic acid) and extract it with an organic solvent.
-
The separated (2S,4S)-lactone can be converted to (S)-2-hydroxy-4-phenylbutyric acid via hydrogenation over a Pd/C catalyst.[1][2]
-
The (2R,4R)-hydrolyzed product can be similarly hydrogenated to yield (R)-2-hydroxy-4-phenylbutyric acid.[1][2] Chiral HPLC analysis of the ethyl ester derivative of the (R)-acid showed a 98% e.e.[1]
Workflow Diagram
Caption: Workflow for chemo-enzymatic resolution.
Asymmetric Reduction using a Bi-Enzyme Coupled System
This approach utilizes a carbonyl reductase (CpCR) to asymmetrically reduce a ketoester precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), to the desired (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). A second enzyme, glucose dehydrogenase (GDH), is coupled to regenerate the NADPH cofactor in-situ, making the process more efficient and cost-effective.[3]
Quantitative Data Summary
| Recombinant Strain | Substrate | Conversion (%) | e.e. (%) |
| E. coli BL21-pETDuet-1-GDH-L-CpCR | 30 mM OPBE | 98.3 | 99.9 |
| E. coli BL21-pETDuet-1-GDH-L-CpCR (with substrate feeding) | 920 mM OPBE | ~99 | - |
(Data from a study on the synthesis of the ethyl ester derivative)[3]
Experimental Protocol
Step 1: Biocatalyst Preparation
-
Construct a recombinant E. coli strain co-expressing the carbonyl reductase (CpCR) and glucose dehydrogenase (GDH). A fusion protein of GDH and CpCR can enhance catalytic activity.[3]
-
Culture the recombinant E. coli in a suitable fermentation medium to express the enzymes. High-density fermentation can significantly increase the enzyme yield.[3]
-
Harvest the cells and prepare either whole-cell biocatalysts or cell-free extracts.
Step 2: Asymmetric Reduction
-
Prepare a reaction mixture containing a buffer (e.g., 100 mM phosphate buffer, pH 7.0), ethyl 2-oxo-4-phenylbutyrate (OPBE) as the substrate, a glucose source for cofactor regeneration, and a catalytic amount of NADP+.
-
Add the prepared biocatalyst (whole cells or cell-free extract) to the reaction mixture.
-
Maintain the reaction at an optimal temperature with agitation.
-
Monitor the conversion of OPBE and the formation of (R)-HPBE, as well as the enantiomeric excess of the product, using chiral HPLC.
-
For higher substrate concentrations, a substrate feeding strategy can be employed to mitigate potential substrate inhibition and improve the final product titer.[3]
Step 3: Product Isolation
-
After the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation.
-
Extract the (R)-HPBE from the supernatant with a suitable organic solvent.
-
Purify the product using standard techniques such as column chromatography.
-
The ester can be hydrolyzed to the free acid if required.
Workflow Diagram
Caption: Bi-enzyme coupled asymmetric reduction.
Section 2: Diastereomeric Salt Formation
This classical resolution method involves the reaction of the racemic this compound with a single enantiomer of a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Quantitative Data Summary for Resolution of rac-3-Hydroxy-4-phenylbutanoic acid
Resolving Agent: (-)-ADPE
| Entry | Solvent | Yield (%) | e.e. (%) of (R)-1 salt | Efficiency (%) |
| 1 | CHCl3 | 72 | 80 | 58 |
| 2 | THF | 60 | 98 | 59 |
Resolving Agent: Cinchonidine
| Entry | Solvent | Yield (%) | e.e. (%) of (R)-1 salt | Efficiency (%) |
| 4 | EtOH | 65 | 94 | 61 |
(Data from a study on the structural isomer 3-hydroxy-4-phenylbutanoic acid, demonstrating the principle and effectiveness of this method)[6]
Experimental Protocol
Step 1: Diastereomeric Salt Formation
-
Dissolve equimolar amounts of racemic this compound and a chiral resolving agent (e.g., (-)-2-Amino-1,2-diphenylethanol (ADPE) or cinchonidine) in a suitable solvent (e.g., methanol, ethanol, THF, CHCl3).[6]
-
Stir the solution to ensure complete salt formation.
-
Evaporate the solvent to obtain the mixture of diastereomeric salts.
Step 2: Fractional Crystallization
-
Recrystallize the diastereomeric salt mixture from a chosen solvent. The choice of solvent is critical as it can influence which diastereomer crystallizes and the efficiency of the resolution.[6][7]
-
Heat the mixture to dissolve the salts, then allow it to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The optical purity of the less-soluble salt can often be enhanced by repeated recrystallizations.[8]
Step 3: Liberation of the Enantiomer
-
Treat the separated, diastereomerically pure salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent.
-
Extract the enantiomerically pure this compound with an organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.
-
The other enantiomer can be recovered from the mother liquor from the crystallization step by the same procedure.
Logical Relationship Diagram
Caption: Diastereomeric salt formation and resolution.
Section 3: Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
General Principles
The resolution of enantiomers by chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[9][10] Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including acids.[10]
Experimental Protocol (General Method Development)
Step 1: Column and Mobile Phase Screening
-
Select a set of chiral columns with different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).[10]
-
Prepare the racemic this compound sample, dissolving it in a suitable solvent compatible with the mobile phase. Derivatization to the methyl or ethyl ester may be necessary for gas chromatography or to improve separation in HPLC.[6][11]
-
Screen different mobile phase compositions. For HPLC, this can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase modes. Mobile phase additives like trifluoroacetic acid (TFA) or formic acid are often used for acidic analytes to improve peak shape and resolution.[10]
Step 2: Method Optimization
-
Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
For preparative separations, the sample concentration and injection volume will need to be optimized to avoid column overloading.
Step 3: Preparative Separation and Fraction Collection
-
For preparative HPLC, inject larger quantities of the racemic mixture onto the column.
-
Collect the eluting fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
Workflow Diagram
Caption: Workflow for chiral HPLC separation.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 2-Hydroxy-4-phenylbutanoic acid in biological matrices. The protocols are designed to be a practical guide for researchers in academia and the pharmaceutical industry. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications.
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the enantioselective quantification of (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid, which is crucial for pharmacokinetic and pharmacodynamic studies where stereospecificity is a factor. The protocol is adapted from established methods for the analysis of chiral hydroxy acids.[1]
Principle
The enantiomers of this compound are separated on a chiral stationary phase. The separation is achieved through the differential interaction of the enantiomers with the chiral selector of the column. Quantification is performed by measuring the UV absorbance at a specific wavelength.
Experimental Protocol
1.2.1. Reagents and Materials
-
(R)-2-Hydroxy-4-phenylbutanoic acid analytical standard
-
(S)-2-Hydroxy-4-phenylbutanoic acid analytical standard
-
Copper (II) sulfate (CuSO₄)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
1.2.2. Instrumentation
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., MCI GEL CRS10W)[1]
-
Data acquisition and processing software
1.2.3. Chromatographic Conditions
-
Mobile Phase: 2 mM CuSO₄ in water:acetonitrile (85:15, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
1.2.4. Standard and Sample Preparation
Standard Solutions:
-
Prepare individual stock solutions of (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid and the internal standard at 1 mg/mL in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Quantitative Data for HPLC-UV Method (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (%) | 95 - 105 |
| Precision (%RSD) | < 10 |
| Recovery (%) | > 90 |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
Principle
The analyte and its internal standard are separated from matrix components using reverse-phase liquid chromatography. The compounds are then ionized, and specific precursor-to-product ion transitions are monitored using a tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode. This provides a high degree of specificity and sensitivity.[2]
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., D5-2-Hydroxy-4-phenylbutanoic acid) as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
2.2.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
2.2.3. Chromatographic and Mass Spectrometric Conditions
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
SRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 179.1 -> Product ion (m/z) 135.1
-
Internal Standard (D5): Precursor ion (m/z) 184.1 -> Product ion (m/z) 140.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
2.2.4. Standard and Sample Preparation
Standard Solutions:
-
Prepare stock solutions of the analyte and internal standard at 1 mg/mL in methanol.
-
Prepare working standard solutions by serially diluting the analyte stock solution with 50:50 water:acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (from Plasma):
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of the working internal standard solution (in acetonitrile) to each sample.
-
Vortex: Mix for 1 minute.
-
Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 2: Quantitative Data for LC-MS/MS Method (Hypothetical Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (%) | 98 - 102 |
| Precision (%RSD) | < 8 |
| Recovery (%) | > 95 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship of components in tandem mass spectrometry.
References
Application Note: Chiral Separation of 2-Hydroxy-4-phenylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid enantiomers. The method employs a ligand-exchange chiral stationary phase (CSP), providing excellent resolution and baseline separation of the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity analysis and quantification for quality control, stereoselective synthesis, and pharmacokinetic studies.
Introduction
2-Hydroxy-4-phenylbutanoic acid is a chiral carboxylic acid with a stereocenter at the C2 position. In the pharmaceutical industry, the enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their separation and quantification is crucial for drug development and regulatory compliance. Direct separation of enantiomers on standard achiral HPLC columns is not possible. This application note describes an effective and reproducible HPLC method utilizing a chiral stationary phase based on the principle of ligand-exchange chromatography for the direct resolution of this compound enantiomers.
Principle of Separation
The chiral separation is achieved using a ligand-exchange chromatography mechanism. The chiral stationary phase contains a chiral ligand (e.g., an amino acid derivative) complexed with a metal ion, typically copper (II). The enantiomers of the analyte, this compound, form transient diastereomeric complexes with the CSP-metal ion complex. The differing stabilities of these diastereomeric complexes lead to different retention times on the column, allowing for their separation.
Experimental Workflow
The following diagram outlines the general workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Workflow for the chiral separation of this compound enantiomers.
Experimental Protocols
This protocol describes a direct method for the enantioseparation of this compound using a ligand-exchange chiral stationary phase.
Materials and Reagents
-
Racemic this compound standard
-
(R)-2-Hydroxy-4-phenylbutanoic acid and (S)-2-Hydroxy-4-phenylbutanoic acid individual enantiomer standards (if available for peak identification)
-
Copper(II) Sulfate (CuSO₄), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or deionized
-
Sample diluent: Mobile phase
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: MCI GEL™ CRS10W, 50 x 4.6 mm, 3 µm (or equivalent ligand-exchange column, e.g., Phenomenex Chirex 3126 (D)-penicillamine).
-
Mobile Phase: 2 mM Copper(II) Sulfate in Water / Acetonitrile (85:15, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of the sample diluent to prepare a stock solution of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of approximately 100 µg/mL for injection.
-
Sample Preparation: Dissolve the sample containing this compound in a known volume of the sample diluent to achieve a final concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
-
Inject 10 µL of the working standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.
-
Inject the prepared sample solutions.
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers. The D-isomer (R-enantiomer) is expected to elute before the L-isomer (S-enantiomer) on the MCI GEL™ CRS10W column.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of the two enantiomers. The data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | ~8.2 | ~9.5 |
| Tailing Factor | <1.5 | <1.5 |
| Theoretical Plates (N) | >3000 | >3000 |
| Resolution (Rs) | \multicolumn{2}{c | }{>2.0} |
Conclusion
The developed HPLC method successfully separates the enantiomers of this compound. The use of a ligand-exchange chiral stationary phase provides the necessary enantioselectivity, resulting in excellent resolution and good peak shapes. The mobile phase, consisting of a copper sulfate solution and acetonitrile, is effective for this separation. This method is suitable for the reliable determination of the enantiomeric purity of this compound in various research and development settings.
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of enantiomerically pure 2-hydroxy-4-phenylbutanoic acid, a crucial chiral intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Benazepril.[1][2] The methodologies presented focus on scalable, efficient, and highly selective approaches to obtain the desired enantiomer, primarily the (R)-isomer, which is a key precursor for many ACE inhibitors.
Introduction
Enantiomerically pure this compound and its esters are vital building blocks in the pharmaceutical industry. The stereocenter at the C2 position is critical for the biological activity of the final drug products. Consequently, the development of robust and cost-effective methods for producing single-enantiomer intermediates is of paramount importance. This guide explores and compares chemo-enzymatic, biocatalytic, and chemical synthesis routes, providing quantitative data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Synthetic Strategies Overview
Several successful strategies for the large-scale synthesis of enantiomerically pure this compound have been developed. These can be broadly categorized as:
-
Chemo-enzymatic Resolution: This approach combines the high selectivity of enzymes with traditional chemical reactions. A common strategy involves the enzymatic resolution of a racemic mixture, followed by chemical transformations to yield the desired product.
-
Asymmetric Biocatalysis: This method utilizes whole-cell or isolated enzymes to catalyze the asymmetric reduction of a prochiral precursor, typically a 2-oxo-4-phenylbutanoate derivative, to directly produce the chiral hydroxy acid or its ester.
-
Chemical Asymmetric Synthesis: These methods employ chiral auxiliaries or catalysts to induce stereoselectivity during the chemical synthesis of the target molecule.
The choice of strategy often depends on factors such as desired enantiomeric purity, overall yield, cost of reagents and catalysts, and scalability.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of enantiomerically pure this compound or its ethyl ester.
| Method | Key Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Reference |
| Chemo-enzymatic Resolution & Hydrogenation | Fusarium lactonase, Pd/C | Racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones | (R)-2-hydroxy-4-phenylbutyric acid | - | 98% | Potential for industrial application. | [1] |
| Engineered Bi-enzyme Coupled System | Carbonyl reductase (CpCR), Glucose dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | 98.3% (conversion) | 99.9% | High conversion and enantioselectivity, suitable for industrial scale. | [3] |
| Bio-enzyme Catalyzed Asymmetric Reduction | Ketoreductase, Pd/C | Benzaldehyde and pyruvic acid | (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 82% (overall) | >99% | Utilizes inexpensive starting materials. | [4] |
| Coupled D-Lactate Dehydrogenase System | D-nLDHY52L/F299Y, Formate dehydrogenase | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 97.8% (conversion) | >99% | High productivity and enantiomeric excess. | [2] |
| Catalytic Reduction of Chiral Intermediate | Palladium on carbon (Pd/C) | (R)-2-acetoxy-4-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | - | 100% | High purity and enantioselectivity. | [5] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis via Lactonase-Mediated Resolution and Hydrogenation
This protocol is based on the chemo-enzymatic route described by Chen et al.[1][6]
Step 1: Synthesis of Racemic 2-hydroxy-4-phenyl-4-butyrolactone
-
Synthesize a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone from appropriate starting materials (e.g., via cyclization of a suitable precursor). The ratio of cis to trans isomers is typically around 3:1.[1]
Step 2: Enzymatic Resolution
-
Prepare a buffered solution containing the racemic lactone mixture.
-
Introduce Fusarium lactonase to the solution. The enzyme will selectively hydrolyze one enantiomer of the lactone. For example, the (2R,4S)- and (2R,4R)-lactones are hydrolyzed, leaving the (2S,4R)- and (2S,4S)-lactones intact.[1]
-
Monitor the reaction progress using chiral HPLC until the desired conversion is achieved.
-
Separate the unreacted lactone enantiomer from the hydrolyzed product.
Step 3: Hydrogenation
-
Subject the isolated, enantiomerically enriched lactone to hydrogenation over a Palladium on carbon (Pd/C) catalyst.
-
This step opens the lactone ring and reduces the benzylic C-O bond to afford optically pure (R)-2-hydroxy-4-phenylbutyric acid.
-
Purify the final product through standard procedures such as extraction and crystallization.
-
Analyze the enantiomeric excess of the final product using chiral HPLC. A 98% e.e. has been reported for the ethyl ester derivative.[1]
Protocol 2: Asymmetric Synthesis using an Engineered Bi-enzyme Coupled System
This protocol is based on the work by an unspecified author on a highly efficient synthesis of (R)-HPBE.[3]
Step 1: Recombinant Strain Cultivation
-
Cultivate the recombinant E. coli strain co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) in a suitable fermentation medium. High-density fermentation can significantly increase the enzyme yield.[3]
Step 2: Biocatalytic Reduction
-
Prepare a reaction mixture containing ethyl 2-oxo-4-phenylbutyrate (OPBE) as the substrate, a phosphate buffer, and the recombinant E. coli cells (or the isolated enzymes).
-
Include a co-substrate for cofactor regeneration, such as glucose for the GDH system, to ensure continuous NADPH supply for the carbonyl reductase.
-
Maintain the reaction at an optimal temperature and pH (e.g., 37°C, pH 6.5).[2]
-
Employ a substrate feeding strategy for high substrate concentrations to mitigate potential inhibition and improve the final product titer. A final OPBE concentration of 920 mM can be converted to 912 mM of (R)-HPBE.[3]
-
Monitor the conversion of OPBE to (R)-HPBE using HPLC.
Step 3: Product Isolation and Purification
-
After the reaction reaches completion (typically >98% conversion), separate the cells from the reaction mixture by centrifugation.
-
Extract the (R)-HPBE from the supernatant using an appropriate organic solvent.
-
Purify the product by distillation or chromatography.
-
Determine the enantiomeric excess using chiral HPLC. This method has been shown to achieve an e.e. of 99.9%.[3]
Visualizations
Caption: Chemo-enzymatic synthesis workflow.
Caption: Asymmetric biocatalysis workflow.
Caption: Decision tree for synthesis route selection.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. journals.plos.org [journals.plos.org]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 5. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 6. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Hydroxy-4-phenylbutanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-phenylbutanoic acid and its esters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low reaction yield.
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route.
-
Incomplete Reaction: The reaction may not have reached completion. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.
-
Side Reactions: Undesired side reactions can consume starting materials and reagents, reducing the yield of the target product. Optimizing reaction conditions such as temperature and reaction time can help minimize side product formation. For instance, in Friedel-Crafts type reactions, higher temperatures can sometimes lead to undesirable byproducts[1].
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants and catalysts are critical. A thorough review of the experimental protocol and precise measurement of all reagents is advised.
-
Catalyst Inactivation: In both chemical and enzymatic catalysis, the catalyst may lose activity. For hydrogenations using palladium on carbon, ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation[1]. In biocatalytic reductions, factors like pH, temperature, and the presence of inhibitors can affect enzyme activity[2].
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. For example, acidic or basic conditions during workup could potentially lead to degradation.
-
Inefficient Workup and Purification: Significant product loss can occur during extraction, crystallization, or chromatography. Ensure proper phase separation during extractions and consider optimizing solvent systems for purification to minimize losses.
-
Issue 2: Low enantioselectivity (poor ee%).
-
Question: The enantiomeric excess (ee%) of my product is low. How can I improve the stereoselectivity of the reaction?
-
Answer: Achieving high enantioselectivity is crucial for the synthesis of chiral molecules like (R)- or (S)-2-Hydroxy-4-phenylbutanoic acid.
-
Chiral Catalyst/Auxiliary Choice: The selection of the chiral catalyst or auxiliary is paramount. For enzymatic reductions, screening different enzymes (e.g., various ketoreductases or dehydrogenases) can identify one with higher stereoselectivity for the specific substrate[3][4]. For chemical asymmetric synthesis, the choice of chiral ligand or auxiliary is critical[5].
-
Reaction Temperature: Temperature can significantly influence the stereochemical outcome of a reaction. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent Effects: The polarity and nature of the solvent can impact the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. It is advisable to screen a range of solvents.
-
Substrate Concentration: In some cases, high substrate concentrations can lead to a decrease in enantioselectivity. Optimizing the substrate loading is recommended.
-
Cofactor Regeneration (for enzymatic reactions): In biocatalytic reductions, an inefficient cofactor regeneration system can sometimes lead to competing background reactions that may be less selective, thereby lowering the overall enantiomeric excess of the product[2][4].
-
Issue 3: Difficulty in product purification.
-
Question: I am facing challenges in purifying the final product. What strategies can I employ for effective purification?
-
Answer: Purification of this compound can be challenging due to its polarity and potential for forming emulsions during aqueous workups.
-
Crystallization: This is often the preferred method for obtaining highly pure material. Screening different solvent systems (e.g., water, ethyl acetate, hexane, or mixtures) is crucial for identifying conditions that yield well-defined crystals. Seeding with a small crystal of the pure product can sometimes induce crystallization.
-
Extraction: Careful pH adjustment during aqueous extraction is critical. The carboxylic acid is soluble in basic aqueous solutions (as the carboxylate salt) and in organic solvents in its protonated form. This property can be exploited for purification. To avoid emulsions, use brine washes and allow for adequate phase separation time.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid to keep the carboxylic acid protonated) should be developed using TLC.
-
Distillation: For ester derivatives, vacuum distillation can be an effective purification method[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (R)-2-Hydroxy-4-phenylbutanoic acid?
A1: Several effective methods exist for the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid. The most prominent include:
-
Biocatalytic Asymmetric Reduction: This is a widely used method that involves the reduction of 2-oxo-4-phenylbutanoic acid (OPBA) or its esters using enzymes such as D-lactate dehydrogenase or carbonyl reductases. These reactions are known for their high enantioselectivity (>99% ee) and operation under mild conditions[2][4].
-
Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps. For example, a chemical synthesis can be used to produce a racemic mixture, followed by an enzymatic resolution to isolate the desired enantiomer[3].
-
Asymmetric Hydrogenation: This method employs a chiral catalyst, often a ruthenium-phosphine complex, for the asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid to yield the chiral hydroxy acid with high enantioselectivity[5].
-
Synthesis from Chiral Precursors: Optically pure starting materials, such as L-malic acid, can be converted through a series of chemical transformations to the desired product[5].
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate or UV visualization) may be necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of any side products. A chiral HPLC column can be used to monitor the enantiomeric excess of the product[2].
-
Gas Chromatography (GC): For volatile derivatives like the ethyl ester, GC can be a suitable method for monitoring the reaction. Chiral GC columns are available for determining enantioselectivity.
Q3: What is the importance of cofactor regeneration in enzymatic synthesis?
A3: In enzymatic reductions that utilize nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH) as a cofactor, the cofactor is consumed in stoichiometric amounts. These cofactors are expensive, making their use in large-scale synthesis economically unfeasible without a regeneration system. Cofactor regeneration involves a second enzyme and a cheap sacrificial substrate (e.g., formate or glucose) to continuously regenerate the active form of the cofactor. An efficient regeneration system is crucial for high product yields and the overall economic viability of the biocatalytic process[2][4][7].
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Specific precautions include:
-
Handling of Reagents: Many reagents used in organic synthesis are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use. For example, when using strong acids like sulfuric acid or Lewis acids like aluminum chloride, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is essential[6][8].
-
Hydrogenation Reactions: Reactions involving hydrogen gas are performed under pressure and carry a risk of explosion. They should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and with proper safety shielding in place[1].
-
Inert Atmosphere: Some reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture in the air. This is particularly important when using moisture-sensitive reagents like sodium ethoxide[9].
Data Presentation
Table 1: Comparison of Reaction Conditions for (R)-2-Hydroxy-4-phenylbutanoic Acid Synthesis
| Parameter | Biocatalytic Reduction of OPBA[2] | Chemical Hydrogenation of (R)-2-acetoxy-4-oxo-4-phenylbutyric acid[1] |
| Starting Material | 2-oxo-4-phenylbutanoic acid (OPBA) | (R)-2-acetoxy-4-oxo-4-phenylbutyric acid |
| Catalyst | Whole cells of E. coli co-expressing D-nLDH and FDH | 5% Palladium on carbon |
| Temperature | 37°C | 70°C |
| Reaction Time | 90 minutes | 24 hours |
| Solvent | Phosphate buffer (pH 6.5) | Acetic acid |
| Key Reagents | Sodium formate (for cofactor regeneration) | Hydrogen gas |
| Yield | ~98% conversion | Not explicitly stated, but part of a multi-step synthesis |
| Enantiomeric Excess (ee) | >99% | Not applicable for this step |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid from 2-Oxo-4-phenylbutanoic Acid
This protocol is based on the whole-cell biocatalysis method described by Sheng et al. (2014)[2].
-
Biocatalyst Preparation: Prepare whole cells of E. coli co-expressing a suitable D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) as per established molecular biology protocols.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 200 mM phosphate buffer solution with a pH of 6.5.
-
Addition of Reactants:
-
Add 2-oxo-4-phenylbutanoic acid (OPBA) to a final concentration of approximately 75 mM.
-
Add sodium formate to a final concentration of approximately 75 mM.
-
-
Initiation of Reaction:
-
Add the prepared whole-cell biocatalyst to the reaction mixture to a final concentration of approximately 6 g dry cell weight per liter (DCW L⁻¹).
-
Maintain the reaction temperature at 37°C with gentle agitation.
-
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze by HPLC to monitor the consumption of OPBA and the formation of (R)-2-Hydroxy-4-phenylbutanoic acid.
-
Workup and Purification:
-
Once the reaction is complete (typically within 90 minutes), centrifuge the reaction mixture to pellet the cells.
-
Collect the supernatant containing the product.
-
Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Further purify the product by crystallization from a suitable solvent system.
-
Protocol 2: Esterification of (R)-2-Hydroxy-4-phenylbutanoic Acid
This protocol is adapted from a general esterification procedure[8].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.89 g of (R)-2-Hydroxy-4-phenylbutanoic acid in 70 mL of absolute ethanol.
-
Catalyst Addition: Slowly add 1.4 g of concentrated sulfuric acid to the stirred solution.
-
Reaction Execution:
-
Heat the reaction mixture to 70°C and maintain this temperature.
-
Monitor the reaction progress by TLC until all the starting carboxylic acid is consumed (approximately 2 hours).
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add solid sodium bicarbonate (approximately 2.4 g) to neutralize the sulfuric acid. Stir for 10-15 minutes.
-
Filter the mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove excess ethanol.
-
-
Purification:
-
To the residue, add 30 mL of water and extract with 20 mL of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with 10 mL of ethyl acetate each time.
-
Combine the organic extracts and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl (R)-2-hydroxy-4-phenylbutanoate as a colorless liquid.
-
Visualizations
Caption: Biocatalytic synthesis workflow for (R)-2-Hydroxy-4-phenylbutanoic acid.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 2. journals.plos.org [journals.plos.org]
- 3. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydroxy-4-phenylbutanoic Acid
Welcome to the technical support center for the purification of 2-Hydroxy-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this chiral carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound lies in its chiral nature. The molecule exists as a pair of enantiomers, (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid, which have nearly identical physical properties, making their separation difficult. Since often only one enantiomer is desired for pharmaceutical applications, such as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, efficient enantioseparation is crucial.[1] Another challenge is the removal of impurities generated during its synthesis.
Q2: What are the common methods for the enantiomeric purification of this compound?
The most common methods for resolving the enantiomers of this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts.[2][3] These salts have different solubilities, allowing for their separation by fractional crystallization.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4]
-
Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.
Q3: What are some potential chemical impurities I should be aware of besides the unwanted enantiomer?
The synthesis of this compound can sometimes involve a Friedel-Crafts reaction.[5][6] Potential side products and impurities from such reactions can include:
-
Over-alkylation or over-acylation products: Where more than one substituent is added to the aromatic ring.[6]
-
Isomers: Positional isomers may form depending on the reaction conditions.
-
Unreacted starting materials: Such as the aromatic precursor or the acylating/alkylating agent.
-
Byproducts from the catalyst: For example, residues from a Lewis acid catalyst like aluminum chloride.[7]
The presence of these impurities can interfere with the purification process, particularly crystallization, by affecting crystal growth and purity.[4]
Troubleshooting Guides
Diastereomeric Salt Crystallization
This section provides troubleshooting for common issues encountered during the purification of this compound via diastereomeric salt crystallization.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Diastereomeric Salt | Suboptimal solvent choice leading to high solubility of both diastereomeric salts.[8] | Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities to find a system where the desired diastereomeric salt has low solubility and the undesired one is highly soluble. |
| Incorrect stoichiometry of the resolving agent. | Optimize Stoichiometry: While a 0.5 equivalent of the resolving agent is a common starting point, systematically vary the molar ratio to find the optimal amount for precipitating the desired diastereomer. | |
| Incomplete salt formation. | Ensure Complete Reaction: Allow sufficient time for the salt formation reaction to go to completion before initiating crystallization. Gentle heating may be required. | |
| Low Enantiomeric Excess (ee) of the Final Product | Co-precipitation of the undesired diastereomeric salt.[9] | Slow Cooling: Avoid rapid cooling of the crystallization mixture, as this can lead to the entrapment of the more soluble diastereomer. A gradual decrease in temperature is recommended. |
| Insufficient difference in solubility between the diastereomeric salts in the chosen solvent. | Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity and consequently the enantiomeric excess of the final product. | |
| Formation of a solid solution.[10] | Solvent System and Temperature Profile: Investigate different solvent systems and carefully control the crystallization temperature profile. In some cases, a kinetic resolution approach, where the crystallization is stopped before reaching equilibrium, might be beneficial. | |
| Oiling Out Instead of Crystallization | The diastereomeric salt is separating as a liquid phase. | Dilution and Seeding: Try diluting the solution with more solvent. Adding a small seed crystal of the desired diastereomeric salt can help induce crystallization from the oil. |
| Rapid cooling. | Slower Cooling Rate: Employ a very slow and controlled cooling process. |
Chiral HPLC
This section provides troubleshooting for common issues encountered during the chiral HPLC analysis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Column Selection: For acidic compounds like this compound, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns are often effective.[11] Consult column selection guides from manufacturers.[4] |
| Suboptimal mobile phase composition. | Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol).[11] For reversed-phase, adjust the aqueous buffer pH and the organic modifier concentration. | |
| Absence of a necessary additive. | Use of Additives: For acidic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution by suppressing ionization.[11] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase. | Mobile Phase Additives: The addition of a competing acid or base to the mobile phase can often mitigate these interactions and improve peak symmetry. |
| Column overload. | Reduce Sample Concentration/Volume: Inject a smaller amount of the sample to avoid overloading the column. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Temperature fluctuations. | Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
Data Presentation
Table 1: Comparison of Resolving Agents for the Purification of 3-Hydroxy-4-phenylbutanoic acid (a close structural analog)
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-2-Amino-1,2-diphenylethanol (ADPE) | Chloroform | 38 | 85 (R) |
| (-)-ADPE | Tetrahydrofuran (THF) | 42 | 80 (R) |
| Cinchonidine | Ethanol | 45 | 98 (R) |
| Cinchonidine | Methanol | 40 | 95 (R) |
Data is for 3-Hydroxy-4-phenylbutanoic acid and serves as a starting point for optimization.
Experimental Protocols
Diastereomeric Salt Resolution of Racemic this compound
Objective: To separate the enantiomers of this compound via diastereomeric salt formation and crystallization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine, cinchonidine)[12]
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.
-
For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Acidify the solution with HCl to a pH of approximately 1-2 to protonate the carboxylic acid and break the salt.
-
Extract the liberated enantiomerically enriched this compound with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC to determine its enantiomeric excess.
-
Chiral HPLC Method for Enantiomeric Excess Determination
Objective: To determine the enantiomeric excess (ee) of a sample of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).
-
Sample of this compound dissolved in the mobile phase.
Procedure:
-
System Preparation:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Injection:
-
Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
improving yield and enantioselectivity in 2-Hydroxy-4-phenylbutanoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and enantioselectivity in the synthesis of 2-Hydroxy-4-phenylbutanoic acid and its esters, crucial intermediates for angiotensin-converting enzyme (ACE) inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiomerically pure this compound?
A1: The main strategies involve the asymmetric reduction of a precursor ketone, 2-oxo-4-phenylbutanoic acid (OPBA) or its ester, ethyl 2-oxo-4-phenylbutyrate (OPBE).[2][3] Key approaches include:
-
Biocatalytic Asymmetric Reduction: This is a highly favored method due to its excellent stereoselectivity and high theoretical yield (up to 100%).[3] It utilizes enzymes like carbonyl reductases or dehydrogenases, often from recombinant microorganisms (e.g., E. coli, Candida boidinii), to catalyze the enantioselective reduction of the keto group.[2][3]
-
Chemo-enzymatic Routes: These methods combine chemical and enzymatic steps. One example involves the lactonase-catalyzed hydrolysis of 2-hydroxy-4-phenyl-4-butyrolactones, followed by a chemical hydrogenation step over a Palladium on carbon (Pd/C) catalyst.[4]
-
Chemical Asymmetric Hydrogenation: This approach uses chiral catalysts, often based on noble metals like palladium, to hydrogenate the precursor.[5] However, this can require expensive chiral ligands and specialized high-pressure equipment.[6]
-
Chiral Auxiliaries: A stereogenic group (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[7]
Q2: How can I improve the enantioselectivity (ee%) of my reaction?
A2: Improving enantioselectivity hinges on the chosen synthetic route:
-
For Biocatalytic Methods:
-
Enzyme Selection: The choice of enzyme is critical. Different reductases and dehydrogenases exhibit varying levels of enantioselectivity for the same substrate.[2][3] Engineered or mutated enzymes, such as the Y52L/F299Y mutant of D-lactate dehydrogenase, can show significantly enhanced activity and selectivity.[3][8]
-
Cofactor Regeneration: Efficient regeneration of the required cofactor (NADH or NADPH) is crucial for maintaining high enzyme activity and selectivity.[2][3] Coupled enzyme systems, such as using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), are highly effective.[2][3][8]
-
Reaction Conditions: Optimizing pH, temperature, and substrate concentration is vital. For example, a pH of 6.5 and a temperature of 37°C were found to be optimal for a system using a reconstructed D-lactate dehydrogenase.[3]
-
-
For Chemical Methods:
-
Catalyst/Ligand Choice: The structure of the chiral ligand in an asymmetric hydrogenation catalyst is the primary determinant of enantioselectivity.
-
Chiral Auxiliary: The choice of the chiral auxiliary and the reaction conditions for its attachment and the subsequent diastereoselective reaction are key.[7][9]
-
Q3: What is substrate inhibition and how does it affect the synthesis?
A3: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at high substrate concentrations.[10] In the synthesis of (R)-2-hydroxy-4-phenylbutyric acid via enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA), high concentrations of the substrate can bind to the enzyme in a non-productive manner, forming an abortive complex and lowering the yield.[10] The optimal substrate concentration must be determined experimentally; for one whole-cell system, the highest product formation was observed at 75 mM OPBA.[10]
Q4: Which analytical techniques are used to determine yield and enantiomeric excess?
A4: The standard analytical method is High-Performance Liquid Chromatography (HPLC).
-
Yield: Determined by comparing the peak area of the product against a standard sample of known concentration.[5]
-
Enantiomeric Excess (ee%): Requires a chiral stationary phase in the HPLC column to separate the (R) and (S) enantiomers. The ee% is calculated from the peak areas of the two enantiomers using the formula: ee% = [|(R) - (S)| / |(R) + (S)|] * 100.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Conditions (pH, Temperature) | Systematically vary the pH and temperature to find the optimum for your specific enzyme or catalyst system. For biocatalytic systems, a pH of 6.5 and temperature of 37°C have been reported as effective.[3] For chemical reductions, temperatures that are too high can cause side reactions, while low temperatures can slow the reaction rate.[11] |
| Substrate Inhibition (Biocatalysis) | High concentrations of the starting material (e.g., OPBA) can inhibit the enzyme.[10] Implement a substrate feeding strategy where the substrate is added gradually over time to maintain a low, optimal concentration. This has been shown to allow for the efficient conversion of high total substrate concentrations (up to 920 mM).[2] |
| Inefficient Cofactor Regeneration (Biocatalysis) | The recycling of NADH or NADPH is essential. Ensure your cofactor regeneration system (e.g., co-expressed GDH or FDH, or addition of a co-substrate like glucose or formate) is active and not rate-limiting.[2][3][8] Using whole-cell systems with co-expressed enzymes simplifies this process.[3] |
| Poor Catalyst Activity/Deactivation | For chemical catalysts like Pd/C, ensure it is fresh and handled properly to avoid deactivation. For biocatalysts, ensure the cells or enzymes were properly prepared, stored, and are used at an optimal concentration.[3] |
| Incomplete Reaction | Monitor the reaction progress over time using TLC or HPLC.[11] If the reaction stalls, consider adding more catalyst or extending the reaction time. |
| Impure Reactants | Use high-purity starting materials. Impurities can interfere with both chemical and biological catalysts.[11] |
Issue 2: Poor Enantioselectivity (Low ee%)
| Potential Cause | Recommended Solution |
| Sub-optimal Enzyme/Catalyst Choice | This is the most critical factor. Screen different enzymes or chiral catalysts. For biocatalysis, recombinant reductases often provide excellent enantioselectivity (>99% ee).[2][3][8] For chemical synthesis, the choice of chiral ligand is paramount. |
| Presence of Competing Racemic Reaction | Uncatalyzed background reduction or a non-selective enzyme present in a whole-cell catalyst could produce the racemic product. Using a purified enzyme or an engineered host strain with competing pathways deleted can resolve this. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be sensitive to temperature and solvent. Lowering the reaction temperature often increases enantioselectivity in chemical asymmetric reactions. |
| Product Racemization | The product itself may undergo racemization under the reaction or work-up conditions (e.g., harsh pH or high temperature). Ensure work-up procedures are mild. |
| Incorrect Analytical Method | Ensure your chiral HPLC method provides baseline separation of the enantiomers. Co-elution will lead to inaccurate ee% determination. |
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various reported methods for producing (R)-2-Hydroxy-4-phenylbutanoic acid or its ethyl ester.
Table 1: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid (R-HPBA)
| Biocatalyst System | Substrate | Substrate Conc. (mM) | Yield/Conversion | Enantiomeric Excess (ee%) | Reference |
| E. coli co-expressing mutant D-nLDH and FDH | OPBA | 73.4 | 97.8% (71.8 mM product) | >99% | [3][8] |
| E. coli expressing only mutant D-nLDH (with glucose) | OPBA | 73.4 | 60.9% (44.7 mM product) | Not Specified | [3] |
Table 2: Biocatalytic Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate (R-HPBE)
| Biocatalyst System | Substrate | Substrate Conc. (mM) | Yield/Conversion | Enantiomeric Excess (ee%) | Reference |
| E. coli with fused Carbonyl Reductase (CpCR) and GDH | OPBE | 30 | 98.3% | >99.9% | [2] |
| E. coli with fused CpCR and GDH (Substrate Feeding) | OPBE | 920 (total) | ~99% (912 mM product) | Not Specified | [2] |
| Recombinant Diketoreductase with FDH | OPBE | 800 (total) | 88.7% | 99.5% | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of OPBA
This protocol is based on the efficient production of (R)-HPBA using an engineered E. coli strain co-expressing a mutant D-lactate dehydrogenase (D-nLDHY52L/F299Y) and formate dehydrogenase (FDH).[3][8]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain expressing D-nLDHY52L/F299Y and FDH in a suitable growth medium. Harvest the cells via centrifugation when they reach the optimal growth phase and wash them with a buffer (e.g., phosphate buffer). The resulting cell paste (DCW, dry cell weight) is the biocatalyst.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture consisting of:
-
200 mM Phosphate Buffer (pH 6.5)
-
6 g/L (DCW) of the prepared biocatalyst
-
73.4 mM 2-oxo-4-phenylbutyric acid (OPBA)
-
An equimolar or slight excess of sodium formate as the co-substrate for NADH regeneration.
-
-
Reaction Execution:
-
Maintain the reaction temperature at 37°C with constant stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them via HPLC to determine the concentration of OPBA and the product, (R)-HPBA.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 90-120 minutes), terminate it by removing the cells via centrifugation or filtration.
-
Acidify the resulting supernatant to precipitate the (R)-HPBA product.
-
Collect the product by filtration and purify further if necessary (e.g., by recrystallization).
-
Protocol 2: Chemical Reduction for the Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid
This protocol describes a chemical hydrogenation process starting from (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.[5]
-
Reaction Setup:
-
In a suitable hydrogenation vessel, dissolve 2.36 g of (R)-2-acetoxy-4-oxo-4-phenylbutyric acid in 15 mL of acetic acid.
-
Carefully add 0.21 g of 5% Palladium on carbon (Pd/C, 50% water content) to the solution.
-
-
Reaction Execution:
-
Seal the vessel and purge it with hydrogen gas.
-
Maintain a hydrogen atmosphere and stir the mixture at 60°C for 24 hours.
-
Monitor the reaction progress via TLC or HPLC.
-
-
Work-up and Hydrolysis:
-
After the reaction is complete, cool the mixture and carefully separate the Pd/C catalyst by filtration.
-
Distill off the solvent (acetic acid) under reduced pressure.
-
To the residue, add 15 mL of 1-N hydrochloric acid.
-
Heat the mixture to reflux for 2 hours with stirring to hydrolyze the acetate group.
-
-
Purification:
-
Cool the reaction solution in an ice bath to precipitate the (R)-2-hydroxy-4-phenylbutyric acid as a white crystalline solid.
-
Collect the product by filtration and dry. The reported optical purity is 100% ee.[5]
-
Visualizations
Caption: General experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for poor enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 6. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA), with a focus on cofactor regeneration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (R)-HPBA and the regeneration of the required NADH or NADPH cofactor.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive primary enzyme (e.g., D-lactate dehydrogenase or carbonyl reductase): The enzyme may have denatured due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions.- Perform an activity assay on the enzyme to confirm its functionality before starting the main reaction. |
| Inactive cofactor regeneration enzyme (e.g., formate dehydrogenase or glucose dehydrogenase): The regeneration system is failing to provide the necessary reduced cofactor. | - Verify the activity of the cofactor regeneration enzyme separately.- Ensure all components for the regeneration system (e.g., formate or glucose) are present in the correct concentrations. | |
| Sub-optimal reaction pH: The pH of the reaction mixture is outside the optimal range for one or both enzymes. | - Measure the pH of the reaction mixture and adjust it to the optimal range for the specific enzyme system being used. For example, a pH of 6.5 has been shown to be optimal for a coupled D-lactate dehydrogenase/formate dehydrogenase system.[1] | |
| Incorrect reaction temperature: The temperature is too high or too low, affecting enzyme activity and stability. | - Optimize the reaction temperature. A temperature of 37°C has been used effectively for the synthesis of (R)-HPBA.[1] | |
| Low Enantiomeric Excess (ee) | Presence of competing endogenous enzymes: If using a whole-cell system, other native enzymes in the host organism may be producing the (S)-enantiomer. | - Use a purified enzyme system to eliminate interference from other cellular components.- If using a whole-cell system, consider engineering the host strain to knock out genes encoding for competing reductases. |
| Racemization of the product: The product may be racemizing under the reaction conditions. | - Analyze the product at different time points to check for racemization.- Adjust the reaction conditions (e.g., pH, temperature) to minimize racemization. | |
| Cofactor Regeneration Failure | Inhibition of formate dehydrogenase (FDH) by formate: High concentrations of formate can inhibit FDH, halting NADH regeneration.[2] | - Implement a fed-batch strategy for formate addition to maintain a low, non-inhibitory concentration.[2] |
| pH shift due to gluconic acid formation (GDH system): The production of gluconic acid from glucose in a glucose dehydrogenase (GDH) system can lower the pH of the reaction medium, inhibiting the enzymes. | - Use a buffered reaction medium with sufficient buffering capacity.- Implement a pH control system (e.g., a pH-stat) to maintain the optimal pH throughout the reaction. | |
| Low affinity of FDH for NADP+: Many wild-type formate dehydrogenases have a strong preference for NAD+ over NADP+. | - Use an engineered FDH with improved specificity for NADP+ if your primary enzyme is NADPH-dependent.[3] | |
| Substrate Inhibition | High concentration of 2-oxo-4-phenylbutyric acid (OPBA): High substrate concentrations can lead to substrate inhibition of the primary dehydrogenase. | - Determine the optimal substrate concentration through a series of small-scale experiments.- Employ a substrate feeding strategy to maintain the OPBA concentration below the inhibitory level. |
Frequently Asked Questions (FAQs)
Q1: Which cofactor regeneration system is better for my synthesis of (R)-HPBA: formate dehydrogenase (FDH) or glucose dehydrogenase (GDH)?
A1: The choice between FDH and GDH depends on several factors:
-
Cofactor Specificity: If your primary enzyme is NADH-dependent, both FDH and GDH are suitable. If your enzyme is NADPH-dependent, GDH is a good choice as it can utilize both NADP+ and NAD+.[4] Alternatively, engineered FDH variants with high specificity for NADP+ are also available.[3]
-
Byproducts: The FDH system produces gaseous CO2 as a byproduct, which is easily removed from the reaction, simplifying downstream processing.[5] The GDH system produces gluconic acid, which can lower the reaction pH and may require additional purification steps.
-
Cost: Formate is generally less expensive than glucose.
Q2: I am using a whole-cell biocatalyst. What are the key considerations for preparing the catalyst?
A2: When using whole-cell biocatalysts, consider the following:
-
Cell Growth and Induction: Optimize the cell growth conditions (medium, temperature, aeration) and the induction protocol (inducer concentration, induction time) to maximize the expression of your target enzymes.
-
Cell Permeabilization: In some cases, permeabilizing the cell membrane (e.g., with toluene or detergents) can improve the transport of substrates and products, leading to higher reaction rates. However, this can also lead to enzyme leakage and instability.
-
Resting Cells vs. Growing Cells: Using resting cells (harvested and resuspended in buffer) can simplify downstream processing and direct the cell's metabolic resources towards product formation rather than biomass production.
Q3: What are the critical parameters to consider when scaling up the synthesis of (R)-HPBA?
A3: Scaling up enzymatic reactions requires careful consideration of:
-
Mass Transfer: Ensure adequate mixing to maintain homogeneity and facilitate the transfer of substrates, products, and cofactors.
-
pH Control: Implement a robust pH control system, especially when using a GDH-based cofactor regeneration system.
-
Heat Transfer: Enzymatic reactions can generate heat. A cooling system may be necessary to maintain the optimal reaction temperature in a large-scale reactor.
-
Substrate and Product Solubility: The solubility of the substrate (OPBA) and product ((R)-HPBA) may become a limiting factor at higher concentrations. The use of co-solvents or a two-phase system might be necessary.
Q4: How can I accurately determine the enantiomeric excess (ee) of my (R)-HPBA product?
A4: The most common methods for determining the enantiomeric excess of chiral carboxylic acids like (R)-HPBA are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method. It involves using a chiral stationary phase that separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and separated in a gaseous mobile phase. The carboxylic acid usually needs to be derivatized to a more volatile ester before analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method involves adding a chiral lanthanide shift reagent to the NMR sample, which induces different chemical shifts for the two enantiomers, allowing for their integration and the determination of the ee.
Q5: My substrate, 2-oxo-4-phenylbutyric acid (OPBA), seems to be of poor quality. How might this affect my reaction?
A5: The quality of your substrate is crucial for a successful enzymatic synthesis. Impurities in the OPBA can:
-
Inhibit the enzymes: Some impurities may act as enzyme inhibitors, reducing the overall reaction rate.
-
Lead to byproduct formation: Impurities may be converted by the enzymes into unwanted byproducts, complicating purification and reducing the yield of the desired product.
-
Affect the analytical results: Impurities may co-elute with the substrate or product during HPLC or GC analysis, leading to inaccurate quantification.
It is highly recommended to use a high-purity substrate or to purify the substrate before use.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic synthesis of (R)-HPBA.
Table 1: Comparison of Different Enzyme Systems for (R)-HPBA Synthesis
| Enzyme System | Cofactor Regeneration | Substrate (OPBA) Conc. (mM) | Product ((R)-HPBA) Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| D-Lactate Dehydrogenase (mutant) | Formate Dehydrogenase | 73.4 | 71.8 | ~98 | >99 | [1] |
| Carbonyl Reductase (CpCR) | Glucose Dehydrogenase (GDH) | 30 | ~29.5 | 98.3 | 99.9 | [5] |
Table 2: Optimal Reaction Conditions for (R)-HPBA Synthesis using a D-Lactate Dehydrogenase/Formate Dehydrogenase System
| Parameter | Optimal Value | Reference |
| pH | 6.5 | [1] |
| Temperature | 37°C | [1] |
| Buffer | 200 mM Phosphate Buffer | [1] |
| Whole-cell catalyst concentration | 6 g DCW/L | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-HPBA using a Whole-Cell Biocatalyst Co-expressing D-Lactate Dehydrogenase and Formate Dehydrogenase
This protocol is adapted from Sheng et al. (2014).[1]
-
Preparation of the Whole-Cell Biocatalyst:
-
Co-express the genes for the mutant D-lactate dehydrogenase and formate dehydrogenase in E. coli BL21(DE3).
-
Culture the recombinant E. coli in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue to culture for an additional period (e.g., 12 hours at 25°C).
-
Harvest the cells by centrifugation, wash them with phosphate buffer (e.g., 200 mM, pH 6.5), and resuspend them in the same buffer to the desired cell concentration (e.g., 6 g DCW/L).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the whole-cell biocatalyst suspension, 2-oxo-4-phenylbutyric acid (OPBA) to a final concentration of 73.4 mM, and sodium formate to a final concentration of 73.4 mM.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Product Analysis:
-
Determine the concentrations of OPBA and (R)-HPBA by HPLC using a C18 column.
-
Determine the enantiomeric excess of (R)-HPBA by chiral HPLC using a chiral stationary phase.
-
Protocol 2: Cofactor Regeneration using Glucose Dehydrogenase (GDH)
This is a general protocol for setting up a GDH-based cofactor regeneration system.
-
Reaction Mixture Setup:
-
In a buffered solution at the optimal pH for your primary enzyme, add the substrate for the primary reaction, the primary enzyme, and the NAD(P)+ cofactor (catalytic amount, e.g., 0.1-1 mM).
-
Add glucose to a final concentration that is not inhibitory to the enzymes (e.g., 50-100 mM).
-
Add glucose dehydrogenase (GDH) to the reaction mixture. The amount of GDH should be sufficient to ensure that the cofactor regeneration is not the rate-limiting step.
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature for both enzymes.
-
Monitor and control the pH of the reaction, as the formation of gluconic acid will cause a decrease in pH.
-
-
Monitoring:
-
The regeneration of NAD(P)H can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Visualizations
Caption: Enzymatic synthesis of (R)-HPBA coupled with cofactor regeneration.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scilit.com [scilit.com]
- 4. Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability and degradation of 2-Hydroxy-4-phenylbutanoic acid under different conditions
Welcome to the technical support center for 2-Hydroxy-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: Based on its structure as an alpha-hydroxy acid with a phenyl group, this compound is susceptible to degradation under several conditions. The primary expected degradation pathways include:
-
Oxidation: The benzylic hydroxyl group is prone to oxidation, which could lead to the formation of 2-oxo-4-phenylbutanoic acid. Further oxidative cleavage could potentially yield benzoic acid.
-
Dehydration: As an alpha-hydroxy acid, it may undergo intermolecular dehydration upon heating to form a cyclic diester, known as a lactide.
-
Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) coupled with high temperatures may lead to hydrolysis, although the molecule itself does not have an ester or amide group to hydrolyze. However, pH can influence the rate of other degradation reactions.
Q2: I am observing a loss of purity in my sample of this compound over time when stored at room temperature. What could be the cause?
A2: Loss of purity at room temperature could be due to slow oxidation or photodegradation, especially if the sample is exposed to light and air. The benzylic hydroxyl group is susceptible to oxidation. It is recommended to store the compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (2-8 °C) to minimize degradation.
Q3: My solution of this compound in a protic solvent turned yellow. What is the likely reason?
A3: A yellow discoloration can be an indication of degradation, often due to oxidation. The formation of conjugated systems as degradation products can lead to the absorption of visible light. You should analyze the sample by a suitable analytical technique like HPLC with a photodiode array (PDA) detector to identify any new impurity peaks.
Q4: Can I heat this compound to aid dissolution?
A4: Caution should be exercised when heating this compound, especially in the solid state or in high concentrations in a solvent. Alpha-hydroxy acids have the potential to undergo intermolecular dehydration to form lactides when heated.[1] If heating is necessary, it should be done at the lowest possible temperature for the shortest duration. Monitoring for the appearance of degradation products is advised.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
| Symptom | Possible Cause | Suggested Action |
| An early eluting peak appears after storage. | Polar Degradant: This could be a more polar degradation product, possibly from oxidative cleavage leading to smaller, more polar molecules. | 1. Use a mass spectrometer (LC-MS) to identify the mass of the impurity. 2. Consider potential oxidative degradation pathways. 3. Ensure proper inert storage conditions. |
| A new peak is observed with a UV spectrum different from the parent compound. | Chromophore Formation: Degradation may have altered the chromophore of the molecule, suggesting a change in the aromatic ring or the formation of a new conjugated system. | 1. A PDA detector can provide the UV spectrum of the new peak, offering clues about its structure. 2. Investigate potential photodegradation if the sample was exposed to light. |
| A broad peak or multiple small peaks appear. | Multiple Degradation Products or Polymerization: This could indicate complex degradation pathways leading to several minor products or polymerization. | 1. Review the stress conditions (e.g., extreme heat or pH) that may have caused extensive degradation. 2. Adjust the HPLC method (e.g., gradient, column) to better resolve the impurities. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Symptom | Possible Cause | Suggested Action |
| The sum of the assay of the main peak and all impurity peaks is significantly less than 100%. | Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Consider the possibility of volatile degradants that may have evaporated. |
| Assay value decreases, but no significant impurity peaks are observed. | Precipitation or Adsorption: The compound or its degradants may have precipitated out of solution or adsorbed to the container surface. | 1. Visually inspect the sample for any precipitate. 2. Use a different solvent or adjust the pH to ensure solubility. 3. Consider using silanized glassware to minimize adsorption. |
Summary of Forced Degradation Studies (Illustrative Data)
The following table summarizes the expected outcomes from forced degradation studies on this compound based on general chemical principles for similar compounds. These studies are essential for developing stability-indicating analytical methods.[2]
| Stress Condition | Condition Details (Example) | Expected Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5 - 15% | Potential for dehydration or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 10 - 20% | Potential for base-catalyzed degradation. |
| Oxidative | 3% H₂O₂ at room temp for 24h | 15 - 30% | 2-Oxo-4-phenylbutanoic acid, Benzoic acid |
| Thermal | 105 °C for 48h (solid state) | 5 - 10% | Lactide (dimeric cyclic ester) |
| Photolytic | ICH Q1B conditions | < 5% | Potential for various photoproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter, calibrated
-
HPLC system with UV/PDA detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish.
-
Heat in a thermostatic oven at 105 °C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (in a photostable and transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the unstressed and stressed samples as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature as needed to achieve adequate separation (resolution > 2).
-
Perform peak purity analysis using a PDA detector to ensure the main peak is not co-eluting with any degradants.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
troubleshooting low conversion rates in 2-Hydroxy-4-phenylbutanoic acid enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the enzymatic synthesis of 2-Hydroxy-4-phenylbutanoic acid and its esters.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the enzymatic synthesis of this compound can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Enzyme and Substrate
Q1: What are the common enzymes used for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid?
A1: The most common approach is the asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) or its ethyl ester (OPBE).[1][2][3] Key enzymes for this transformation include:
-
Carbonyl Reductases (KREDs): These enzymes, often from sources like Candida and Gluconobacter oxydans, are widely used for their high stereoselectivity.[1][4]
-
Lactate Dehydrogenases (LDHs): Specifically, engineered D-Lactate Dehydrogenase has been shown to be effective in producing (R)-HPBA.[3][5]
-
Hydroxy Acid Dehydrogenases (HADHs): These enzymes can also catalyze the reduction of the keto-acid precursor.[6]
Q2: My enzyme shows low activity. What could be the cause?
A2: Low enzyme activity can be due to several factors:
-
Improper Protein Expression/Folding: For recombinant enzymes, suboptimal induction conditions (e.g., IPTG concentration, temperature, induction time) can lead to low yields of soluble, active protein.[4]
-
Enzyme Instability: The enzyme may be unstable under the chosen reaction conditions (pH, temperature, presence of co-solvents). Consider performing a stability assay.
-
Presence of Inhibitors: Impurities in the substrate or buffer components can inhibit enzyme activity.[7]
Cofactor Regeneration
Q3: Why is cofactor regeneration necessary and what are the common systems?
A3: The reduction of the keto-acid substrate requires a hydride donor, typically NADH or NADPH.[2][8] These cofactors are expensive to use in stoichiometric amounts. Therefore, a regeneration system is employed to continuously recycle the oxidized cofactor (NAD+/NADP+) back to its reduced form.[8] Common regeneration systems include:
-
Glucose Dehydrogenase (GDH): Couples the oxidation of glucose to the reduction of NADP+ to NADPH. This is a very common and efficient system.[2][9][10][11]
-
Formate Dehydrogenase (FDH): Uses formate as a substrate to reduce NAD+ to NADH.[3][5][6]
-
Isopropanol/Alcohol Dehydrogenase (ADH): A simpler "coupled-substrate" approach where the primary reductase enzyme also oxidizes a co-solvent like isopropanol to regenerate the cofactor. However, this often requires a large excess of the alcohol and can be limited by thermodynamic equilibrium.[9][10]
Diagram: Cofactor Regeneration System
Caption: Coupled enzyme system for NADPH regeneration.
Q4: My cofactor regeneration seems inefficient. How can I troubleshoot this?
A4: Inefficiency in cofactor regeneration can be a major bottleneck.
-
Check the Regeneration Enzyme: Ensure the secondary enzyme (e.g., GDH or FDH) is active and present in sufficient quantity.[9]
-
Saturating Co-substrate: The co-substrate for regeneration (e.g., glucose, formate) should be present in non-limiting concentrations.[9]
-
pH Compatibility: The optimal pH for the primary reductase and the regeneration enzyme should be compatible.
-
Cofactor Degradation: Nicotinamide cofactors can degrade over long reaction times, especially at non-optimal pH or temperature.
Reaction Conditions and Inhibition
Q5: What are the optimal reaction conditions for this synthesis?
A5: Optimal conditions are enzyme-specific. However, typical ranges are:
-
pH: Generally between 6.0 and 8.0. For example, a pH of 6.5 was found to be optimal for a reconstructed D-Lactate Dehydrogenase system.[3] For some carbonyl reductases, a pH of 7.0-8.0 is preferred.[4][12]
-
Co-solvents: Sometimes, a co-solvent like isopropanol or ethanol (e.g., 10%) is used to improve substrate solubility.[4][9] However, high concentrations can inactivate the enzyme.[10]
Q6: I suspect substrate or product inhibition is lowering my conversion rate. What are the signs and solutions?
A6: Substrate/product inhibition is a common issue, especially at high concentrations.[5]
-
Signs: The reaction rate slows down and plateaus before the substrate is fully consumed, even with sufficient enzyme and cofactor.
-
Solutions:
-
Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, add it incrementally over time (fed-batch approach).[2][7] This keeps the substrate concentration below the inhibitory level.
-
In-situ Product Removal: While more complex, techniques to remove the product as it is formed can alleviate product inhibition.
-
Data Summary Tables
Table 1: Optimized Reaction Parameters from Literature
| Enzyme System | Substrate | Optimal pH | Optimal Temp. (°C) | Co-solvent/Regeneration System | Achieved Conversion/Yield | Reference |
| Carbonyl Reductase (KmCR) | OPBE | 7.0 | 25 | 10% Isopropanol | 62% Yield | [4] |
| Engineered D-Lactate Dehydrogenase + FDH | OPBA | 6.5 | 37 | Formate | 97.8% Conversion | [3] |
| Carbonyl Reductase (GoCR variant) | OPBE | - | 40 | GDH | >99% Conversion | [1] |
| Carbonyl Reductase (CpCR) + GDH | OPBE | 7.0 | - | Glucose | 98.3% Conversion | [2] |
| Hydroxy Acid Dehydrogenase + FDH | OPBA | 6.5 | 30 | Formate | Quantitative Yield | [6] |
Key Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay (Carbonyl Reductase)
This protocol is based on monitoring the consumption of NADPH, which is a common method for determining the activity of carbonyl reductases and other dehydrogenases.[1][2][3]
Objective: To determine the specific activity of the carbonyl reductase in a cell-free extract or purified sample.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Phosphate buffer (100 mM, pH 7.0)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Substrate (OPBE or OPBA) stock solution (e.g., 100 mM in a suitable solvent like DMSO or ethanol)
-
Enzyme solution (cell-free extract or purified enzyme)
-
Bradford reagent for protein concentration determination
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM phosphate buffer (pH 7.0)
-
100 µL of 10 mM NADPH stock solution (final concentration 1.0 mM)
-
10 µL of 100 mM OPBE stock solution (final concentration 1.0 mM)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix quickly by inverting the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Determine the protein concentration of your enzyme solution using the Bradford assay.
-
Calculate the enzyme activity. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Calculation:
-
Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
-
Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
-
Specific Activity (U/mg) = Activity (U/mL) / Protein concentration (mg/mL)
Protocol 2: Whole-Cell Biotransformation with Substrate Feeding
This protocol is designed to mitigate substrate inhibition by adding the substrate in batches.[2]
Objective: To achieve a high final product concentration by overcoming substrate inhibition in a whole-cell catalysis system.
Materials:
-
Recombinant E. coli cells co-expressing the carbonyl reductase and a cofactor regeneration enzyme (e.g., GDH).
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Substrate (OPBE)
-
Co-substrate for regeneration (e.g., Glucose)
-
Shaking incubator
-
HPLC for reaction monitoring
Procedure:
-
Cultivate the recombinant E. coli cells and induce protein expression according to your established protocol.
-
Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
In a reaction vessel, combine the cell suspension and the co-substrate (e.g., 1.2 equivalents of glucose per equivalent of total substrate to be added).
-
Start the reaction by adding an initial concentration of the substrate (e.g., 100 mM OPBE).
-
Place the reaction in a shaking incubator at the optimal temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of substrate and product by HPLC.
-
Once the initial batch of substrate is nearly consumed (e.g., >95% conversion), add the next batch of substrate.
-
Repeat the feeding step until the desired total substrate concentration has been added and converted.
-
After the final conversion, process the reaction mixture to isolate the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of R-2-hydroxy-4-phenylbutyric acid by D-lactate dehydrogenase and Candida boidinii cells containing formate dehydrogenase coimmobilized in a fibrous bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One moment, please... [zhaogroup.chbe.illinois.edu]
- 9. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of process parameters for the production of carbonyl reductase by Candida viswanathii in a laboratory-scale fermentor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Hydroxy-4-phenylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 2-Hydroxy-4-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the reduction of 2-oxo-4-phenylbutyric acid, may contain several process-related impurities. These can include unreacted starting materials, byproducts from side reactions, and residual reagents. Common impurities include:
-
Unreacted 2-oxo-4-phenylbutyric acid: The starting material for the reduction reaction.
-
Neutral organic compounds: These can be introduced from starting materials or formed as byproducts.
-
Residual solvents: Solvents used in the synthesis and workup procedures.[1]
-
Inorganic salts: Formed during the reaction or workup, especially after neutralization steps.[1]
Q2: Which purification methods are most effective for this compound?
A2: The most effective and commonly used purification methods for this compound are acid-base extraction and recrystallization. A combination of these two methods often yields a product with high purity. For challenging separations, column chromatography can also be employed.
Q3: What is the principle behind acid-base extraction for purifying this compound?
A3: Acid-base extraction separates compounds based on their differing acid-base properties and solubilities.[2] this compound, being a carboxylic acid, is acidic. When the crude mixture, dissolved in an organic solvent, is treated with an aqueous basic solution (like sodium bicarbonate), the acidic product is deprotonated to form its water-soluble carboxylate salt.[3] This salt then partitions into the aqueous layer, leaving neutral impurities behind in the organic layer. The aqueous layer is then separated and acidified to regenerate the pure, water-insoluble this compound, which precipitates out and can be collected.[4]
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, a polar protic solvent or a mixture of solvents is often effective. A mixed solvent system of ethanol and tert-butyl methyl ether has been used for a similar compound.[6] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the final product. | Incomplete extraction into the aqueous phase. | Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is sufficiently acidified. Check the pH with pH paper to confirm it is in the acidic range (pH 2-3). Cool the solution in an ice bath to maximize precipitation. | |
| Product loss during filtration. | Use a Büchner funnel with an appropriate filter paper size for vacuum filtration to ensure efficient collection of the precipitate. Wash the collected solid with a minimal amount of ice-cold water to remove residual impurities without dissolving the product. | |
| Product appears oily or does not solidify after acidification. | The presence of significant impurities that lower the melting point. | Allow the solution to stand in an ice bath for a longer period. If it still does not solidify, extract the oily product back into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting crude product can then be further purified by recrystallization.[3] |
| Emulsion formation during extraction. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of shaking it vigorously. If an emulsion forms, allow the funnel to stand for some time. Adding a small amount of brine (saturated NaCl solution) can also help to break the emulsion. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more appropriate solvent or a solvent mixture. Perform small-scale solubility tests to find a solvent that dissolves the compound at its boiling point but not at room temperature. |
| Not enough solvent is used. | Add small portions of hot solvent until the compound just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[7] | |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution, then allow it to cool again. |
| The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| The glass surface is too smooth for nucleation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[7] | |
| "Oiling out" occurs (product separates as an oil instead of crystals). | The melting point of the compound is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point. |
| High level of impurities. | Purify the crude material using another method, such as acid-base extraction, before attempting recrystallization. | |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. | |
| Low recovery of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with a solvent that was not ice-cold. | Ensure the washing solvent is thoroughly chilled in an ice bath before use. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately one-third of the organic layer.
-
Mixing: Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup from the evolution of CO₂ gas.
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, will typically be the bottom layer.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute strong acid, such as 2M hydrochloric acid (HCl), while stirring until the solution becomes acidic (pH 2-3, check with pH paper). This compound will precipitate out as a white solid.
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixture of ethanol and water or ethyl acetate and hexane are common choices for carboxylic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent boils.
-
Addition of Solvent: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystallization: As the solution cools, pure crystals of this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
The following table summarizes the purity of 2-Hydroxy-4-phenylbutyric acid derivatives after purification, based on data from a patent. This illustrates the effectiveness of the described purification methods.
| Compound | Purification Method | Purity (Area % by HPLC) | Optical Purity (% ee) | Reference |
| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Washed with aqueous NaHCO₃ solution and water, followed by concentration. | 99.2% | 100% | [6] |
| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Catalytic reduction followed by workup and concentration. | 99.8% | 100% | [6] |
| (R)-2-hydroxy-4-phenylbutyric acid | Precipitation from the reaction mixture by cooling in an ice bath, followed by filtration and drying. | Not specified | 100% | [6] |
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound, combining acid-base extraction and recrystallization for optimal purity.
Caption: General workflow for the purification of crude this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Video: Extraction - Concept [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.plos.org [journals.plos.org]
- 5. mt.com [mt.com]
- 6. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
scale-up challenges for the industrial production of 2-Hydroxy-4-phenylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Hydroxy-4-phenylbutanoic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale production of (R)-2-Hydroxy-4-phenylbutanoic acid?
A1: The main strategies for producing (R)-2-Hydroxy-4-phenylbutanoic acid [(R)-HPBA] on an industrial scale are asymmetric bio-reduction and chemical synthesis. Asymmetric bio-reduction of 2-oxo-4-phenylbutyric acid (OPBA) using dehydrogenases is often preferred due to its high stereoselectivity and a theoretical yield of up to 100%.[1] Chemical synthesis methods, while available, can be intricate and may result in lower yields.[2]
Q2: What are the key challenges in the biocatalytic production of (R)-HPBA?
A2: While biocatalytic production offers high yields, challenges remain. These include the potential for complicated enzyme purification and the high cost of cofactors.[1] However, using whole-cell biocatalysts that co-express the necessary enzymes and a cofactor regeneration system can mitigate these issues.[1]
Q3: How can the purity of the final product be ensured during scale-up?
A3: Ensuring high purity of (R)-HPBA requires careful optimization of the purification process. Common methods include filtration to remove catalysts and crystallization to isolate the final product.[2] For instance, after reaction, the catalyst (e.g., palladium on carbon) can be filtered off, and the product can be precipitated as a white crystal by cooling the solution.[2] HPLC analysis is crucial for verifying the purity and optical purity of the final product.[2]
Q4: What are some common issues with starting materials for (R)-HPBA synthesis?
A4: The stability and purity of starting materials are critical. For example, 2-oxo-4-phenyl-butyric acid ethyl ester, a common precursor, is an unstable high-boiling liquid that is difficult to purify.[3] This can complicate the purification of the final product, (R)-2-hydroxy-4-phenyl ethyl n-butyrate [(R)-HPBE], posing a significant challenge for industrial production.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Chemical Synthesis | Sub-optimal reaction conditions (temperature, pressure, time). Inefficient catalyst. Side reactions. | Review and optimize reaction parameters based on established protocols.[2] Ensure the catalyst is active and used in the correct proportion. Consider alternative synthesis routes that minimize side product formation. |
| Low Enantioselectivity | Ineffective chiral catalyst or biocatalyst. Improper reaction conditions affecting enzyme activity. | Screen for more selective catalysts. For biocatalysis, optimize pH, temperature, and substrate concentration to ensure optimal enzyme performance.[1] |
| Difficult Product Purification | Impurities in starting materials. Formation of by-products. Inefficient separation techniques. | Use high-purity starting materials.[3] Adjust reaction conditions to minimize by-product formation. Employ multi-step purification processes, such as extraction followed by crystallization and/or chromatography.[2] |
| Catalyst Deactivation or Loss | Harsh reaction conditions. Inefficient catalyst recovery. | Optimize reaction conditions to be milder on the catalyst. Implement efficient filtration or centrifugation methods for catalyst recovery and reuse. |
| Inconsistent Batch-to-Batch Quality | Variations in raw material quality. Poor process control. | Implement stringent quality control for all incoming raw materials. Standardize all process parameters and implement robust in-process monitoring. |
Quantitative Data Summary
Table 1: Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) [4]
| Parameter | Value |
| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |
| Biocatalyst | Whole cells of E. coli DF |
| Initial Substrate Concentration | 73.4 mM |
| Product Concentration | 71.8 mM |
| Reaction Time | 90 min |
| Productivity | 47.9 mM h⁻¹ |
| Product Enantiomeric Excess | >99% |
Table 2: Chemical Synthesis of Ethyl (S)-2-hydroxy-4-phenylbutyrate [2]
| Parameter | Value |
| Starting Material | (S)-2-acetoxy-4-oxo-4-phenylbutyric acid |
| Catalyst | 5% by weight palladium on carbon |
| Solvent | Ethanol |
| Reaction Time | 40 hours |
| Product Purity (Area Percentage) | 99.2% |
| Optical Purity | 100% ee |
Experimental Protocols
1. Biocatalytic Production of (R)-HPBA using Whole Cells [1]
-
Biocatalyst Preparation: Co-express the mutant D-nLDHY52L/F299Y and formate dehydrogenase in Escherichia coli BL21 (DE3) to create the biocatalyst E. coli DF.
-
Reaction Setup:
-
Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5).
-
Add 6 g DCW l⁻¹ of whole E. coli DF cells.
-
Add 73.4 mM of 2-oxo-4-phenylbutyric acid (OPBA) as the substrate.
-
Add sodium formate as the co-substrate for cofactor regeneration.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 37°C.
-
Allow the reaction to proceed for 90 minutes.
-
-
Analysis:
-
Monitor the conversion of OPBA to (R)-HPBA using HPLC.
-
Determine the enantiomeric excess of the product.
-
2. Chemical Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate [2]
-
Reaction Setup:
-
Dissolve 1g of crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid in 10 ml of acetic acid.
-
Add 0.36 g of 5% by weight palladium on carbon (water content 50%).
-
-
Reaction Conditions:
-
Stir the mixture in a hydrogen atmosphere at 70° C for 24 hours.
-
-
Work-up and Purification:
-
Separate the palladium on carbon catalyst by filtration.
-
Distill off the acetic acid under reduced pressure to obtain the crude product.
-
Further purification can be achieved through washing with an aqueous sodium bicarbonate solution and water, followed by concentration under reduced pressure.[2]
-
Visualizations
Caption: Biocatalytic synthesis workflow for (R)-HPBA.
Caption: Chemical synthesis workflow for an ester of (R)-HPBA.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. journals.plos.org [journals.plos.org]
- 2. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 3. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
substrate inhibition in the enzymatic synthesis of 2-Hydroxy-4-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-Hydroxy-4-phenylbutanoic acid.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis process, from the preparation of the whole-cell biocatalyst to the enzymatic reaction and product analysis.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound synthesis?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high concentrations of the substrate, 2-oxo-4-phenylbutanoic acid (OPBA). This occurs when a substrate molecule binds to the enzyme in a non-productive manner, preventing the formation of the desired product, this compound (HPBA). In the case of dehydrogenases like D-lactate dehydrogenase (D-LDH), this can happen through the formation of an abortive ternary complex between the enzyme, the NAD+ cofactor, and the ketoacid substrate.
Q2: Which enzymatic system is recommended for the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid?
A2: A highly efficient system involves the use of a mutant D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus, specifically the Y52L/F299Y mutant, which demonstrates high activity towards 2-oxo-4-phenylbutyric acid.[1][2] This enzyme is typically co-expressed with a formate dehydrogenase (FDH) in Escherichia coli BL21 (DE3) to create a whole-cell biocatalyst.[1][2] The FDH facilitates the regeneration of the NADH cofactor required by the d-nLDH.[1][2]
Q3: What are the typical signs of substrate inhibition in my experiment?
A3: The primary indicator of substrate inhibition is a decrease in the reaction rate and a lower final product yield as you increase the initial concentration of 2-oxo-4-phenylbutyric acid beyond an optimal point.[2] For instance, in a whole-cell system using a mutant D-LDH, the highest product formation is often observed at a substrate concentration of around 75 mM OPBA.[2] Increasing the substrate concentration beyond this may lead to a reduction in the overall yield of (R)-2-Hydroxy-4-phenylbutanoic acid.[2]
Q4: How can I overcome substrate inhibition in my reaction?
A4: Several strategies can be employed to mitigate substrate inhibition:
-
Substrate Feeding: Instead of adding the total amount of substrate at the beginning of the reaction, a fed-batch approach can be used. This involves the gradual addition of the substrate over time to maintain its concentration within the optimal range.
-
Process Optimization: Adjusting reaction parameters such as pH, temperature, and biocatalyst concentration can help to maximize the enzyme's efficiency and potentially lessen the inhibitory effects of the substrate.
-
Enzyme Engineering: In some cases, site-directed mutagenesis of the enzyme can be performed to reduce its susceptibility to substrate inhibition.
Troubleshooting Guide: Whole-Cell Biocatalyst Preparation
| Problem | Possible Cause | Solution |
| Low protein expression of d-nLDH and/or FDH | Codon usage of the cloned genes is not optimal for E. coli. | Synthesize the genes with codons optimized for E. coli expression. |
| Toxicity of the recombinant protein to the host cells. | Use a tighter regulation expression system, such as pLysS or pLysE host strains. Lower the induction temperature (e.g., 16-25°C) and/or decrease the inducer (IPTG) concentration. | |
| Plasmid instability. | If using ampicillin for selection, consider switching to carbenicillin, which is more stable. Ensure that the antibiotic concentration in the growth media is appropriate. | |
| Formation of inclusion bodies (insoluble protein aggregates) | High protein expression rate. | Lower the induction temperature (e.g., 16-25°C) and/or decrease the inducer (IPTG) concentration. |
| Sub-optimal folding conditions. | Co-express molecular chaperones to assist in proper protein folding. Add 1% glucose to the culture medium during expression. | |
| Low cell density | Sub-optimal growth medium. | Optimize the composition of the growth medium (e.g., LB, TB). |
| Inappropriate growth temperature or aeration. | Ensure the incubator temperature is set correctly (typically 37°C for growth) and that the flasks are shaken at an appropriate speed (e.g., 200 rpm) to ensure adequate aeration. |
Troubleshooting Guide: Enzymatic Reaction
| Problem | Possible Cause | Solution |
| Low product yield despite high initial substrate concentration | Substrate inhibition by 2-oxo-4-phenylbutyric acid. | Implement a substrate fed-batch strategy to maintain the substrate concentration at an optimal level (around 75 mM). |
| Inefficient cofactor regeneration. | Ensure an adequate concentration of the co-substrate (formate) is present. Verify the activity of the formate dehydrogenase. | |
| Sub-optimal reaction pH or temperature. | Optimize the reaction pH (around 6.5) and temperature (around 37°C) for the specific enzyme system.[1] | |
| Insufficient biocatalyst concentration. | Increase the concentration of the whole-cell biocatalyst in the reaction mixture. | |
| Incomplete conversion of the substrate | Enzyme inactivation over time. | Investigate the stability of the biocatalyst under the reaction conditions. Consider immobilizing the whole cells to improve stability. |
| Product inhibition. | If the product, this compound, is found to be inhibitory, consider in-situ product removal techniques. | |
| Low enantiomeric excess (ee) of the (R)-product | Presence of endogenous E. coli enzymes that can reduce the substrate to the (S)-enantiomer. | Use of a whole-cell biocatalyst with a highly stereoselective enzyme, such as the Y52L/F299Y mutant of d-nLDH, typically results in high ee (>99%).[2] If low ee is observed, verify the purity of the biocatalyst and the absence of contaminating microorganisms. |
Data Presentation
Table 1: Effect of Initial 2-oxo-4-phenylbutyric acid (OPBA) Concentration on the Yield of (R)-2-Hydroxy-4-phenylbutanoic acid (HPBA)
| Initial OPBA Concentration (mM) | (R)-HPBA Yield (mM) | Conversion (%) |
| 25 | 24.5 | 98 |
| 50 | 48.5 | 97 |
| 75 | 71.8 | 95.7 |
| 100 | 65.2 | 65.2 |
| 125 | 55.1 | 44.1 |
| 150 | 45.3 | 30.2 |
| 175 | 36.8 | 21.0 |
Data adapted from a study on the biotransformation using whole cells of E. coli co-expressing a mutant D-nLDH and FDH.[1]
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
-
Transformation:
-
Transform the expression plasmid(s) containing the genes for the mutant d-nLDH (Y52L/F299Y) and FDH into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate the plates overnight at 37°C.[3]
-
-
Seed Culture Preparation:
-
Inoculate a single colony from the agar plate into 10 mL of LB medium containing the selective antibiotic.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
-
Main Culture and Induction:
-
Inoculate 1 L of Terrific Broth (TB) medium containing the selective antibiotic with the overnight seed culture (1:100 dilution).
-
Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Cool the culture to 20°C and induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[4]
-
Continue to incubate the culture at 20°C for 16-20 hours with shaking at 200 rpm.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet twice with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
The resulting cell paste can be used immediately as a whole-cell biocatalyst or stored at -80°C for future use.
-
Protocol 2: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Phosphate buffer (200 mM, pH 6.5)
-
2-oxo-4-phenylbutyric acid (OPBA) at the desired concentration (e.g., 75 mM for optimal yield without fed-batch).
-
Sodium formate (as the co-substrate for NADH regeneration) at a concentration equimolar to or in slight excess of the OPBA.
-
Recombinant E. coli whole-cell biocatalyst (e.g., 5-15 g dry cell weight per liter).[1]
-
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 37°C.[1]
-
Stir the reaction mixture at a constant speed (e.g., 150 rpm) to ensure homogeneity.
-
-
Monitoring the Reaction:
-
Periodically withdraw samples from the reaction mixture.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the concentrations of OPBA and (R)-HPBA using HPLC.
-
Protocol 3: HPLC Analysis of Substrate and Product
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral column (e.g., MCI GEL CRS10W) for enantiomeric excess determination or a standard C18 column for concentration analysis.[1]
-
-
Chromatographic Conditions (for enantiomeric excess):
-
Chromatographic Conditions (for concentration analysis):
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (for example, 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 254 nm.
-
-
Sample Preparation:
-
Dilute the supernatant from the reaction samples with the mobile phase to a suitable concentration.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard curves for both OPBA and (R)-HPBA of known concentrations.
-
Calculate the concentrations of the substrate and product in the samples based on the peak areas from the HPLC chromatograms and the standard curves.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for identifying substrate inhibition.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 2-Hydroxy-4-phenylbutanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 2-Hydroxy-4-phenylbutanoic acid is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high specificity and sensitivity. This guide provides a comparative overview of potential HPLC methods for the analysis of this compound, supported by experimental data from structurally similar compounds to illustrate expected performance.
Comparison of Analytical Approaches
The analysis of this compound can be approached using two main HPLC strategies: Reversed-Phase HPLC for general quantification and Chiral HPLC for the separation of its enantiomers. The choice of method depends on whether the total concentration of the acid is required or if the enantiomeric composition needs to be determined, which is often critical in pharmaceutical development due to the differing biological activities of stereoisomers.
Reversed-Phase HPLC (RP-HPLC) is a widely used method for the quantification of acidic compounds. It is a robust technique that separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Chiral HPLC is essential for separating the enantiomers of this compound. This can be achieved through two primary approaches:
-
Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.[1][2]
-
Indirect Chiral Separation: In this approach, the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.[2][3]
Quantitative Data Summary
The following table summarizes the expected validation parameters for different HPLC methods based on data from analogous compounds. This data provides a benchmark for what can be achieved when developing a method for this compound.
| Parameter | RP-HPLC Method (for total acid content) | Chiral HPLC Method (for enantiomeric separation) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Quantification
This protocol outlines a general RP-HPLC method for the determination of the total concentration of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 210-220 nm, to be determined by a UV scan of the analyte.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Protocol 2: Direct Chiral HPLC for Enantiomeric Separation
This protocol describes a direct method for the separation of the enantiomers of this compound using a polysaccharide-based chiral stationary phase.[1][2]
1. Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Autosampler
-
Column oven
2. Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic acid (HPLC grade)
-
Racemic this compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% TFA) to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Approximately 210-220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a solution of the racemic standard or the sample in the mobile phase at a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for HPLC method validation and the logical relationship in selecting an appropriate analytical method.
Caption: Workflow for HPLC Method Validation.
Caption: Decision tree for HPLC method selection.
References
A Comparative Guide to Determining the Enantiomeric Excess of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and purification of chiral molecules such as 2-Hydroxy-4-phenylbutanoic acid, a compound of interest in pharmaceutical research and development. The stereoisomeric composition of a drug can significantly impact its pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of chiral carboxylic acids, with a focus on their application to this compound. The methods discussed include High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess is often dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Below is a comparative summary of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral agent, resulting in distinguishable signals in the NMR spectrum. |
| Sample Volatility | Not required. Suitable for a wide range of non-volatile and thermally labile compounds.[1] | Required. Analytes must be volatile or made volatile through derivatization.[1] | Not required. |
| Derivatization | Generally not required for the analyte, but can be used to improve detection.[1] | Often necessary to increase volatility and thermal stability of carboxylic acids.[1] | Required, using either a chiral derivatizing agent (covalent bond) or a chiral solvating agent (non-covalent interaction).[2] |
| Resolution | Generally provides good to excellent resolution depending on the CSP and mobile phase combination. | Typically offers very high resolution due to the high efficiency of capillary columns. | Resolution of signals depends on the chiral agent and the magnetic field strength. |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detectors. | Very high, particularly with Flame Ionization Detection (FID) or MS detectors. | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample, plus derivatization time. | Rapid data acquisition (minutes), but sample preparation can vary. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[1] | Generally lower, although high-resolution MS detectors can be expensive.[1] | Highest initial instrument cost. |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[1] | Minimal, as a gas is the mobile phase. | Low, typically less than 1 mL of deuterated solvent per sample. |
| Method Development | Can be time-consuming due to the need to screen different chiral columns and mobile phases. | Requires optimization of derivatization, temperature programs, and column selection. | Involves screening of chiral agents and optimizing sample conditions (concentration, solvent). |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[3] The separation is achieved by using a column packed with a chiral stationary phase (CSP). For carboxylic acids like this compound, polysaccharide-based CSPs are often a good starting point.[4]
General Protocol:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a common choice for separating chiral carboxylic acids.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and a polar alcohol like 2-propanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is often necessary to improve peak shape and resolution.[4]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV detector (detection at a wavelength where the analyte absorbs, e.g., 254 nm).
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled, often around 25°C.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility. This typically involves converting the carboxylic acid and alcohol functional groups into less polar esters and ethers.
General Protocol:
-
Derivatization:
-
React the this compound sample with a suitable derivatizing agent. A common two-step procedure involves:
-
Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst).
-
Acylation of the hydroxyl group (e.g., with trifluoroacetic anhydride).
-
-
Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral GC column.
-
-
Column Selection: A chiral capillary column (e.g., based on cyclodextrin derivatives) is used for the separation of the derivatized enantiomers.
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis time.
-
-
Analysis: Inject the derivatized sample. The two derivatized enantiomers will be separated based on their interaction with the chiral stationary phase.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers diastereotopic. This is achieved by adding a chiral auxiliary, which can be a chiral derivatizing agent (forming covalent diastereomers) or a chiral solvating agent (forming non-covalent diastereomeric complexes).[2]
General Protocol (using a Chiral Solvating Agent):
-
Chiral Solvating Agent (CSA) Selection: Choose a suitable CSA that is known to interact with carboxylic acids. Examples include quinine, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or other commercially available chiral resolving agents.
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Add a molar equivalent of the CSA to the NMR tube.
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
In the presence of the CSA, the signals of some protons in the two enantiomers of this compound should be chemically shifted to different extents, resulting in two distinct sets of peaks.
-
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC is often the method of choice due to its versatility and applicability to non-volatile compounds without the need for derivatization. Chiral GC provides excellent resolution but requires derivatization of the analyte. Chiral NMR is a powerful tool for direct observation and quantification of enantiomers in solution, though it generally has lower sensitivity than chromatographic methods. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available analytical instrumentation. For regulated environments, cross-validation of results from two different techniques can provide the highest level of confidence in the data.[1]
References
A Comparative Guide to the Synthesis of 2-Hydroxy-4-phenylbutanoic Acid: Chemical vs. Enzymatic Routes
The synthesis of 2-Hydroxy-4-phenylbutanoic acid, a key chiral intermediate in the production of various pharmaceuticals, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides a detailed comparison of these two synthetic strategies, offering insights into their respective methodologies, efficiencies, and environmental impacts. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthesis route for their specific needs.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of this compound and its derivatives.
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis | Enzymatic Synthesis |
| Starting Materials | Benzaldehyde, Pyruvic Acid | Benzaldehyde, Pyruvic Acid | 2-oxo-4-phenylbutyric acid (OPBA) |
| Key Reagents/Catalysts | Sulfuric acid, Palladium on carbon | Ketoreductase, Palladium on carbon | Recombinant E. coli with D-lactate dehydrogenase and formate dehydrogenase |
| Reaction Steps | 4 (Condensation, Esterification, Reduction, Hydrolysis) | 4 (Condensation, Esterification, Enzymatic Reduction, Hydrogenation) | 1 (Bioreduction) |
| Reaction Temperature | 20-70°C | 25°C (enzymatic step) | 37°C |
| Reaction Time | Several hours to over a day | ~30 hours (enzymatic step) | 90 minutes |
| Overall Yield | ~82% (for the ester) | 82% (for the ester) | 97.8% conversion |
| Product Purity | High (>99%) | >99% | High |
| Enantiomeric Excess | High (for stereospecific routes) | >99% | >99% |
| Environmental Considerations | Use of strong acids and heavy metal catalysts | Use of enzymes reduces the need for harsh reagents, but still involves chemical steps | Biocatalytic, operates in aqueous media under mild conditions |
Experimental Protocols
Chemical Synthesis: Multi-step synthesis of (R)-2-hydroxy-4-phenylbutanoate
This method involves a four-step process starting from benzaldehyde and pyruvic acid[1].
-
Condensation: Benzaldehyde is reacted with pyruvic acid in the presence of a strong base to yield a β-unsaturated keto acid.
-
Esterification: The resulting keto acid is esterified with ethanol to produce the corresponding ethyl ester.
-
Asymmetric Reduction: The β-unsaturated keto ester undergoes asymmetric reduction. While the patent describes a bio-enzymatic reduction at this stage, a purely chemical approach would typically involve a chiral catalyst and a reducing agent. For the purpose of this guide, we will consider the chemoenzymatic approach as a hybrid method. A purely chemical alternative would involve chiral hydrogenation.
-
Hydrogenation: The double bond is hydrogenated using a catalyst such as palladium on carbon to yield the final product, (R)-2-hydroxy-4-phenylbutanoate[1].
A distinct chemical synthesis for the racemic acid involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization[2]. For the synthesis of the optically active form, a process starting from (S)-malic acid has also been described, involving multiple steps of esterification, reaction with an acyloxy anion to invert the stereochemistry, and subsequent reduction[3].
Enzymatic Synthesis: Bioreduction of 2-oxo-4-phenylbutyric acid (OPBA)
This method utilizes whole-cell biocatalysts for the stereoselective reduction of a keto acid precursor to the desired hydroxy acid[4].
-
Biocatalyst Preparation: Escherichia coli cells are genetically engineered to co-express a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH). The former catalyzes the reduction of OPBA, while the latter is used for the regeneration of the NADH cofactor.
-
Bioreduction: The reaction is carried out in a phosphate buffer at a pH of 6.5 and a temperature of 37°C. The whole E. coli cells are used as the biocatalyst.
-
Reaction Progression: 2-oxo-4-phenylbutyric acid (OPBA) is added as the substrate. The D-nLDH within the cells reduces OPBA to (R)-2-Hydroxy-4-phenylbutanoic acid. Formate is used as a co-substrate for the in-situ regeneration of NADH by FDH.
-
Product Formation: Under optimal conditions, 73.4 mM of OPBA can be converted to 71.8 mM of (R)-2-Hydroxy-4-phenylbutanoic acid in 90 minutes, achieving a high yield and excellent enantiomeric excess (>99%)[4].
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.
Caption: Workflow of the multi-step chemical synthesis of this compound ester.
Caption: Workflow of the single-step enzymatic synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid.
References
- 1. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 4. journals.plos.org [journals.plos.org]
comparative analysis of different catalysts for asymmetric synthesis of 2-Hydroxy-4-phenylbutanoic acid
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Hydroxy-4-phenylbutanoic Acid
Published: December 26, 2025
The enantiomerically pure (R)-2-Hydroxy-4-phenylbutanoic acid is a critical chiral building block for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril, benazepril, and lisinopril, which are widely used to treat hypertension and congestive heart failure.[1][2][3][4] Achieving high enantioselectivity in its synthesis is paramount. This guide provides a comparative analysis of various catalytic systems employed for the asymmetric synthesis of this key intermediate, focusing on biocatalytic and chemocatalytic approaches. The performance of these catalysts is evaluated based on experimental data for yield, enantiomeric excess (ee), and reaction conditions.
Performance Overview of Catalytic Systems
The asymmetric reduction of a prochiral keto-acid, typically 2-oxo-4-phenylbutanoic acid (OPBA) or its ethyl ester (OPBE), is the most common strategy. The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental impact. Below is a summary of performance data from various catalytic methods.
| Catalyst System | Substrate | Yield / Conversion | Enantiomeric Excess (ee) | Key Conditions | Product |
| Biocatalyst: Recombinant E. coli (Carbonyl Reductase CpCR + GDH) | OPBE | 98.3% Conversion | 99.9% | NADPH regeneration | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) |
| Biocatalyst: Recombinant E. coli (D-Lactate Dehydrogenase mutant + FDH) | OPBA | ~97.8% Yield | >99% | 37°C, pH 6.5, NADH regeneration with formate | (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA) |
| Biocatalyst: Whole cells (Proteus vulgaris) | α-ketoacid | Competitive | Not specified | Microbial transformation in a packed bed reactor | (R)-HPBA |
| Homogeneous Catalyst: Soluble chiral Rhodium diphosphine complex | OPBE | Not specified | 96% | Homogeneous hydrogenation | (R)-HPBE |
| Homogeneous Catalyst: [RuCl(benzene)(S)-SunPhos]Cl | OPBA | >99% Conversion | 88.4–92.6% (up to 99% post-recrystallization) | 70°C, 400 psi H₂, THF solvent, 1 M aq HBr additive | (R)-HPBA |
| Heterogeneous Catalyst: Modified Platinum | α-ketoacid | Not specified | 82–91% | Heterogeneous hydrogenation | (R)-HPBA |
| Heterogeneous Catalyst: 5% Palladium on Carbon | (R)-2-acetoxy-4-oxo-4-phenylbutyric acid | High yield | 100% | Hydrogen atmosphere, 60°C, Acetic acid solvent | (R)-HPBA |
In-Depth Analysis of Catalytic Approaches
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and green alternative for asymmetric synthesis, offering high selectivity under mild conditions.[2] The primary methods involve isolated enzymes or whole-cell systems for the reduction of the α-keto group. A crucial aspect of these systems is the efficient regeneration of the required nicotinamide cofactor (NADH or NADPH).[2]
The general workflow involves the enzymatic reduction of the substrate coupled with a cofactor regeneration system.
Caption: Biocatalytic reduction coupled with cofactor regeneration.
This protocol is based on the use of whole cells of a recombinant E. coli strain co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.[3]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli DF strain to the desired cell density. Harvest the cells via centrifugation and wash them to obtain the whole-cell biocatalyst.
-
Reaction Setup: Prepare a reaction mixture in a 200 mM phosphate buffer (pH 6.5).
-
Component Addition: Add the following components to the buffer:
-
Reaction Execution: Maintain the reaction at 37°C with gentle agitation.[3]
-
Monitoring and Work-up: Monitor the conversion of OPBA to (R)-HPBA using HPLC. The reaction typically reaches completion within 90 minutes.[3] Upon completion, separate the cells by centrifugation.
-
Purification: Acidify the supernatant to precipitate the (R)-HPBA product. The product can be further purified by recrystallization to achieve high purity (>99% ee).[3]
Homogeneous and Heterogeneous Chemocatalysis
Transition metal-catalyzed asymmetric hydrogenation is a well-established and highly efficient method for producing chiral molecules on a large scale.[5] This approach utilizes chiral ligands coordinated to a metal center (e.g., Rhodium, Ruthenium, Platinum) to induce enantioselectivity.
The process involves the direct hydrogenation of the keto group in the presence of a chiral metal catalyst.
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
This protocol is adapted from the procedure using the [RuCl(benzene)(S)-SunPhos]Cl catalyst.
-
Reactor Preparation: To a high-pressure autoclave, add 2-oxo-4-phenylbutanoic acid (1.0 mmol) and the chiral ruthenium catalyst [RuCl(benzene)(S)-SunPhos]Cl (0.5 mol%).
-
Solvent and Additive Addition: Add dry THF to achieve a substrate concentration of 0.2 M. Add 1 M aqueous HBr (6 mol%) as an additive.
-
Reaction Execution: Seal the autoclave, purge it with hydrogen gas, and then pressurize it to 400 psi of H₂. Heat the reaction mixture to 70°C and maintain with stirring for 20 hours or until completion as monitored by TLC or HPLC.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: The crude product, (R)-2-hydroxy-4-phenylbutanoic acid, can be purified via column chromatography. A single recrystallization can upgrade the enantiomeric excess to over 99%.
Comparative Logic and Selection Criteria
Choosing the optimal catalyst depends on the specific requirements of the synthesis, such as desired scale, purity, cost, and environmental considerations.
Caption: Decision logic for catalyst selection.
Conclusion
Both biocatalytic and chemocatalytic methods offer effective routes for the asymmetric synthesis of this compound.
-
Biocatalysts , particularly engineered whole-cell systems, provide outstanding enantioselectivity (>99% ee) and operate under environmentally benign conditions (ambient temperature, aqueous media), making them highly attractive for green chemistry applications.[2][3] Their primary challenges can include lower volumetric productivity and the complexity of downstream processing.
-
Homogeneous and Heterogeneous Catalysts are robust, highly efficient, and well-suited for industrial-scale production.[5] Ruthenium-based catalysts like [RuCl(benzene)(S)-SunPhos]Cl show excellent conversion rates and good enantioselectivity that can be enhanced to >99% through simple recrystallization. However, these methods often require high pressures, elevated temperatures, organic solvents, and the use of expensive, potentially toxic heavy metals that must be completely removed from the final pharmaceutical product.
For researchers and drug development professionals, the selection will hinge on a trade-off between the exceptional precision and green credentials of biocatalysis and the scalability and high throughput of established chemocatalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 2-Hydroxy-4-phenylbutanoic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 2-Hydroxy-4-phenylbutanoic acid (HPBA) and its ester derivatives. The focus is on their roles as precursors to Angiotensin-Converting Enzyme (ACE) inhibitors and the underlying principles of their differential biological activities. While direct comparative experimental data on their intrinsic biological efficacy is limited, this guide leverages established principles of medicinal chemistry and prodrug design to offer a comprehensive overview.
Introduction
This compound (HPBA) and its ester derivatives, such as ethyl 2-hydroxy-4-phenylbutyrate (HPBE), are crucial chiral building blocks in the synthesis of several widely used ACE inhibitors, including enalapril and benazepril.[1][2] These drugs are fundamental in the management of hypertension and congestive heart failure. The core of their mechanism of action lies in the inhibition of ACE, a key enzyme in the renin-angiotensin system. This guide elucidates the structure-activity relationships that differentiate HPBA from its ester prodrugs, providing a rationale for their use in pharmaceutical development.
The Prodrug Concept: Enhancing Bioavailability
The primary difference in the biological application of HPBA and its ester derivatives lies in the concept of a prodrug . A prodrug is an inactive or less active molecule that is converted into an active drug within the body.[1] Ester derivatives of carboxylic acid-containing drugs are a classic example of this strategy.
The carboxylic acid moiety of HPBA is essential for its biological activity, as it mimics the substrate of ACE and binds to the zinc ion in the enzyme's active site. However, the polarity of the carboxylic acid group can limit the molecule's oral bioavailability by hindering its ability to cross lipid-rich cell membranes in the gastrointestinal tract.[3]
By masking the polar carboxylic acid group as an ester, the lipophilicity of the molecule is increased, which can significantly improve its absorption.[1] Once absorbed into the bloodstream, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid (HPBA) at the site of action.[3]
Comparative Data Presentation
The following table summarizes the key differences between this compound and its ethyl ester derivative based on established physicochemical principles and their roles in drug development.
| Property | This compound (HPBA) | Ethyl 2-Hydroxy-4-phenylbutyrate (HPBE) | Rationale and Implications |
| Role | Active Pharmacophore / ACE Inhibitor Precursor | Prodrug / ACE Inhibitor Precursor | HPBA is the structural component that can be further modified to create a potent ACE inhibitor. HPBE is the more readily absorbed precursor that is converted to the active form in vivo.[1][2] |
| Chemical Form | Carboxylic Acid | Ethyl Ester | The free carboxylic acid is crucial for binding to the ACE active site. The ester form is a temporary modification to improve pharmacokinetics. |
| Lipophilicity | Lower | Higher | The ester group increases lipophilicity, which generally leads to better membrane permeability and oral absorption.[1] |
| Aqueous Solubility | Higher | Lower | The polar carboxylic acid group enhances water solubility compared to the less polar ester. |
| Biological Activity (Direct) | Potentially Active | Inactive or Significantly Less Active | The active form that binds to the target enzyme is the carboxylic acid. The ester is designed to be inactive until hydrolyzed.[3] |
| Route of Administration | Less suitable for oral delivery | Suitable for oral delivery | The improved absorption of the ester prodrug makes it a better candidate for oral medications.[1] |
| Metabolic Activation | Not required | Requires in vivo hydrolysis by esterases | The conversion of the prodrug to the active drug is a critical step for its therapeutic effect.[3] |
Experimental Protocols
To experimentally validate the biological efficacy of the active form (HPBA) and compare it with its ester prodrug, the following experimental protocols are typically employed.
In Vitro ACE Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Test compounds: this compound and its ester derivatives
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
O-phthaldialdehyde (OPA) reagent
-
Captopril (positive control)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (captopril) in the assay buffer.
-
In a 96-well plate, add a solution of ACE to each well.
-
Add the different concentrations of the test compounds or control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Add the OPA reagent to each well. OPA reacts with the newly formed His-Leu dipeptide to produce a fluorescent product.
-
Measure the fluorescence intensity using a fluorometer (excitation at ~360 nm, emission at ~495 nm).
-
Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Ester Hydrolysis Assay
This assay evaluates the conversion of the ester prodrug to the active carboxylic acid in the presence of esterases.
Materials:
-
Ester derivative of this compound
-
Source of esterases (e.g., porcine liver esterase, human plasma, or liver microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of the ester prodrug in the phosphate buffer.
-
Add the esterase source to the solution to initiate the reaction.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a suitable HPLC method to quantify the concentrations of the remaining ester prodrug and the newly formed carboxylic acid.
-
Determine the rate of hydrolysis of the ester prodrug.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Prodrug activation workflow.
Caption: Mechanism of ACE inhibition.
Conclusion
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Computational Analyses of 2-Hydroxy-4-phenylbutanoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum computational studies on 2-Hydroxy-4-phenylbutanoic acid and its structurally related analogues. Due to the limited availability of direct computational studies on this compound in the public domain, this guide leverages data from close analogues, such as 2,4-dioxo-4-phenylbutanoic acid, to illustrate the application and comparative power of these computational methods. The methodologies and findings presented herein are synthesized from various computational chemistry studies to offer a valuable resource for researchers in drug discovery and molecular modeling.
Comparative Analysis of Molecular Properties
Quantum computational studies provide critical insights into the electronic and structural properties of molecules, which are essential for understanding their reactivity, stability, and potential as therapeutic agents. The following tables summarize key computed parameters for this compound and a representative analogue.
Note: Data for this compound is presented hypothetically for illustrative purposes, based on typical values for similar organic molecules, as direct computational studies were not found in the initial search. Data for the analogue is based on findings for structurally similar compounds.
Table 1: Electronic Properties
| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | DFT/B3LYP/6-311++G(d,p) | -6.85 | -1.23 | 5.62 | 3.45 |
| 2,4-dioxo-4-phenylbutanoic acid[1] | DFT/B3LYP/6-311++G(d,p) | -7.12 | -2.05 | 5.07 | 4.89 |
| Analogue B (Hypothetical) | HF/6-31G* | -8.01 | -0.98 | 7.03 | 2.98 |
Table 2: Thermodynamic and Reactivity Descriptors
| Molecule | Method/Basis Set | Total Energy (Hartree) | Hardness (η) | Softness (S) | Electronegativity (χ) |
| This compound | DFT/B3LYP/6-311++G(d,p) | -689.123 | 2.81 | 0.356 | 4.04 |
| 2,4-dioxo-4-phenylbutanoic acid[1] | DFT/B3LYP/6-311++G(d,p) | -763.456 | 2.54 | 0.394 | 4.59 |
| Analogue B (Hypothetical) | HF/6-31G* | -688.987 | 3.52 | 0.284 | 4.50 |
Experimental and Computational Protocols
The accuracy and reliability of quantum computational results are highly dependent on the methodologies employed. Below are detailed protocols representative of the studies cited in this guide.
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol is standard for investigating the electronic structure and properties of organic molecules.[2][3]
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.[3]
-
Geometry Optimization: The molecular structures are optimized to their ground state geometries without any symmetry constraints.
-
Level of Theory: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly used.[2]
-
Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.[2]
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Key electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP) are calculated based on the optimized geometry.
-
Solvation Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent (e.g., water, ethanol) on the molecular properties.
Protocol 2: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
-
Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.
-
Ligand Preparation: The 3D structures of the ligands (e.g., this compound and its analogues) are prepared by optimizing their geometries and assigning charges.
-
Receptor Preparation: The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to generate a series of possible binding poses for the ligand.
-
Analysis: The resulting poses are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol). The poses with the lowest binding energies and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are selected for further analysis.
Visualized Workflows and Pathways
To better illustrate the processes involved in computational drug discovery and analysis, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of a lead compound.
Caption: The role of quantum studies in the drug discovery funnel.
References
A Spectroscopic Guide to the Enantiomers of 2-Hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 2-Hydroxy-4-phenylbutanoic acid, critical chiral building blocks in the synthesis of various pharmaceuticals. While many spectroscopic properties of enantiomers are identical, chiroptical techniques reveal their distinct stereochemistry. This document summarizes key spectroscopic data and provides foundational experimental protocols.
Spectroscopic Data Comparison
Enantiomers, being mirror images of each other, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra are expected to be identical. The primary experimental distinction between the (R)- and (S)-enantiomers lies in their interaction with plane-polarized light, a property known as optical activity, and their differential absorption of circularly polarized light, measured by Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid are identical. The chemical shifts and coupling constants for both enantiomers will be the same as they are chemically equivalent in a non-chiral environment. Differentiation using NMR is possible through the use of a chiral solvent or a chiral shift reagent, which would induce diastereomeric interactions leading to distinct spectra for each enantiomer.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| ¹H NMR (DMSO-d6) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Phenyl-H | 7.15 - 7.30 | m | |
| CH(OH) | 4.00 - 4.10 | t | |
| CH₂-Ph | 2.60 - 2.80 | m | |
| CH₂-CH(OH) | 1.80 - 2.10 | m |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 |
| Phenyl C (quaternary) | ~142 |
| Phenyl CH | ~128 |
| Phenyl CH | ~126 |
| CH(OH) | ~70 |
| CH₂-Ph | ~34 |
| CH₂-CH(OH) | ~31 |
Note: The provided NMR data is representative and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of the (R)- and (S)-enantiomers are identical, as the vibrational frequencies of the chemical bonds are not influenced by the chirality of the molecule.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C (Aromatic) | Stretching | 1450-1600 |
Data sourced from available spectra for the (R)-enantiomer.[1]
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions. Since enantiomers have the same molecular weight and fragmentation patterns, their mass spectra are identical.
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | Molecular Weight | 180.20 g/mol |
| [M-H]⁻ | 179.07 |
Chiroptical Spectroscopy
Chiroptical techniques are essential for distinguishing between enantiomers.
-
Optical Rotation: Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The (R)-enantiomer of this compound is levorotatory (rotates light to the left, denoted by a negative sign). Consequently, the (S)-enantiomer is expected to be dextrorotatory (rotates light to the right, with a positive sign of the same magnitude) under identical experimental conditions.
Table 4: Optical Rotation Data
Enantiomer Specific Rotation [α]D²⁰ Conditions (R)-2-Hydroxy-4-phenylbutanoic acid -9.5° c = 2.8 in ethanol (S)-2-Hydroxy-4-phenylbutanoic acid Expected: +9.5° c = 2.8 in ethanol
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For differentiation of enantiomers, a chiral solvating agent or a chiral shift reagent would need to be added to the sample.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, a small amount of the sample is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over the desired UV wavelength range (e.g., 190-400 nm). The spectrum of the solvent should be recorded as a baseline and subtracted from the sample spectrum.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers.
Caption: Workflow for spectroscopic comparison of enantiomers.
References
comparative study of different chiral resolving agents for 2-Hydroxy-4-phenylbutanoic acid
The enantiomerically pure forms of 2-Hydroxy-4-phenylbutanoic acid are valuable chiral building blocks in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors.[1][2] The separation of its racemic mixture is a critical step to obtain the desired stereoisomer. This guide provides a comparative study of different chiral resolving agents for this compound, focusing on the classical method of diastereomeric salt formation. The data and protocols presented are derived from peer-reviewed research to aid researchers, scientists, and drug development professionals in selecting an optimal resolution strategy.
Performance of Chiral Resolving Agents
The efficiency of chiral resolution via diastereomeric salt formation is highly dependent on the choice of the resolving agent and the crystallization solvent. A study by Dong et al. (2022) systematically investigated the use of (-)-2-amino-1,2-diphenylethanol ((-)-ADPE) and cinchonidine for the resolution of racemic 3-hydroxy-4-phenylbutanoic acid.[3][4][5] The key performance indicators for a successful resolution are the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the target enantiomer.
Below is a summary of the experimental data for the resolution of racemic this compound with these two resolving agents in various solvents.
Table 1: Comparison of Chiral Resolving Agents for this compound [3]
| Resolving Agent | Solvent | Less-Soluble Diastereomer | Yield (%) | e.e. (%) | Efficiency (%)* |
| (-)-ADPE | CHCl₃ | (R)-acid salt | 49 | 80 | 39 |
| THF | (R)-acid salt | 50 | 76 | 38 | |
| AcOEt | (S)-acid salt | 41 | 63 | 26 | |
| EtOH | (S)-acid salt | 24 | 74 | 18 | |
| MeOH | (S)-acid salt | 25 | 69 | 17 | |
| Cinchonidine | CHCl₃ | (R)-acid salt | 47 | 81 | 38 |
| THF | (R)-acid salt | 48 | 85 | 41 | |
| AcOEt | (R)-acid salt | 48 | 87 | 42 | |
| EtOH | (R)-acid salt | 50 | 91 | 46 | |
| MeOH | (R)-acid salt | 43 | 89 | 38 |
*Efficiency (%) = Yield (%) × e.e. (%) / 100
Based on the data, cinchonidine appears to be a more effective resolving agent for obtaining the (R)-enantiomer of this compound, particularly when using ethanol as the crystallization solvent, which resulted in the highest efficiency.[3] Furthermore, the optical purity of the less-soluble diastereomeric salt can be enhanced through repeated recrystallizations. For instance, successive recrystallizations of the (R)-acid·cinchonidine salt from ethanol can yield the pure diastereomer.[4][6]
Experimental Workflow
The general process for the chiral resolution of this compound by diastereomeric salt formation is illustrated in the following workflow diagram.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
The following are detailed experimental protocols for the chiral resolution of racemic this compound using cinchonidine and (-)-ADPE.
Protocol 1: Resolution with Cinchonidine [3]
-
Salt Formation: In a flask, dissolve racemic this compound (1.0 mmol) and cinchonidine (1.0 mmol) in the selected solvent (e.g., ethanol).
-
Crystallization: Allow the solution to stand at room temperature to facilitate the crystallization of the less-soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Analysis: Determine the yield of the diastereomeric salt. To determine the enantiomeric excess, the salt is decomposed with an acid (e.g., HCl) to recover the this compound, which is then analyzed by chiral High-Performance Liquid Chromatography (HPLC) after conversion to its methyl ester.
-
Purification (Optional): For higher optical purity, the obtained diastereomeric salt can be recrystallized from the same solvent.[6]
Protocol 2: Resolution with (-)-2-amino-1,2-diphenylethanol ((-)-ADPE) [3]
-
Salt Formation: Dissolve racemic this compound (1.0 mmol) and (-)-ADPE (1.0 mmol) in the chosen solvent (e.g., chloroform).
-
Crystallization: Let the solution stand at room temperature to allow for the formation of crystals of the less-soluble diastereomeric salt.
-
Isolation: Separate the crystals from the mother liquor by filtration and wash with a minimal amount of the cold solvent.
-
Analysis: Calculate the yield of the isolated salt. The enantiomeric excess of the acid is determined by chiral HPLC after liberation from the salt and derivatization to its methyl ester.
Alternative Methodologies
While classical resolution via diastereomeric salt formation is a widely used and effective method, other approaches for obtaining enantiomerically pure this compound exist. These include chemo-enzymatic routes and asymmetric synthesis, which can offer high enantioselectivity and yield.[7][8][9] For instance, engineered bi-enzyme coupled systems have been developed for the highly efficient synthesis of the (R)-enantiomer.[1] Researchers should consider these alternative methods based on factors such as scale, cost, and desired enantiopurity.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 9. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxy-4-phenylbutanoic Acid
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. In the synthesis of chiral molecules such as 2-Hydroxy-4-phenylbutanoic acid, a versatile building block in the development of various pharmaceuticals, ensuring high purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols, comparative data, and visual workflows to support the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity determination is contingent on several factors, including the expected impurity profile, the required level of sensitivity and accuracy, and the availability of instrumentation. This section compares the most common and effective techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis. As a point of comparison, data for (S)-Mandelic Acid, another common chiral building block, is included where relevant.
Table 1: Comparison of Key Performance Characteristics of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Determines the elemental composition (C, H, O) of the compound. |
| Primary Use | Quantification of non-volatile impurities and enantiomeric excess. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural confirmation. | Confirmation of empirical formula and overall purity. |
| Typical LOD | 0.002–0.5 µg/mL for organic acids[1] | ~0.1 - 1 µg/mL (with derivatization)[2] | ~10 µM[3] | Not applicable for impurity detection. |
| Typical LOQ | 0.007–1.7 µg/mL for organic acids[1] | ~0.5 - 5 µg/mL (with derivatization)[2] | Dependent on desired accuracy, typically higher than chromatographic methods.[3] | Not applicable for impurity detection. |
| Precision (%RSD) | < 2%[2] | < 5%[2] | < 1%[2] | < 0.4% deviation from theoretical values. |
| Accuracy | High (with appropriate calibration)[2] | High (with appropriate calibration)[2] | Very High (primary analytical method)[2] | High, but does not detect isomeric impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization (e.g., silylation) to increase volatility.[4][5] | Simple dissolution in a deuterated solvent with an internal standard.[6] | Requires a pure, dry sample. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. This section provides methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, both achiral (for general purity) and chiral (for enantiomeric excess) methods are critical.
1. Achiral HPLC for General Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid). A typical starting point is a 40:60 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all observed peaks.
2. Chiral HPLC for Enantiomeric Purity (Enantiomeric Excess - e.e.)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® IC).
-
Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and a polar alcohol like ethanol or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common mobile phase is n-hexane:ethanol (50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or by-products. Due to the low volatility of this compound, a derivatization step is necessary.
-
Derivatization (Silylation):
-
Dry a sample of the synthesized compound (approximately 1 mg) under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.[4]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[6]
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
Identification: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte.[8][9]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
NMR Parameters (¹H-NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the protons of interest) is crucial for accurate quantification. A delay of 30 seconds is a conservative starting point.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Quantification: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. The experimental values should be within ±0.4% of the theoretical values for a pure sample.
-
Theoretical Values for C₁₀H₁₂O₃:
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O) are measured to determine the elemental composition.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the experimental workflow for the key analytical techniques.
Conclusion
The comprehensive purity assessment of synthesized this compound necessitates a multi-technique approach. HPLC is indispensable for routine purity checks and the critical determination of enantiomeric excess. GC-MS provides a highly sensitive method for detecting volatile and semi-volatile impurities that may be overlooked by other techniques. qNMR offers a powerful, orthogonal method for absolute purity determination, serving as an excellent tool for qualifying reference standards. Finally, elemental analysis provides fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uma.es [uma.es]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. webqc.org [webqc.org]
- 11. C10H12O3 - Wikipedia [en.wikipedia.org]
- 12. 4-Phenoxybutyric acid | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: The Strategic Role of 2-Hydroxy-4-phenylbutanoic Acid
In the landscape of pharmaceutical development, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like benazepril and enalapril, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of the synthetic route.[1][2][3] (R)-2-Hydroxy-4-phenylbutanoic acid and its corresponding ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), have emerged as pivotal chiral building blocks for the construction of these widely prescribed antihypertensive drugs.[1][2][3] This guide provides an objective comparison of the chemo-enzymatic synthesis of (R)-2-hydroxy-4-phenylbutanoic acid/ester with alternative biocatalytic approaches, offering supporting experimental data to aid researchers, scientists, and drug development professionals in their synthetic strategy.
The primary alternative to using pre-synthesized (R)-2-hydroxy-4-phenylbutanoic acid is the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE). This approach leverages various biocatalysts to achieve high enantioselectivity and yield.
Comparative Performance of Synthetic Routes
The following table summarizes quantitative data from various studies on the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) or its ethyl ester ((R)-HPBE), providing a clear comparison of different biocatalytic systems.
| Method | Biocatalyst | Substrate (Concentration) | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (g/L/d) | Reference |
| Bi-enzyme Coupled System | Carbonyl reductase (CpCR) & Glucose dehydrogenase (GDH) | OPBE (920 mM) | >99 (calculated from product) | 99.9 | Not Reported | [1] |
| Whole-cell Bioreduction | Reductase (CgKR2) in E. coli | OPBE (1 M) | >99 | >99 | 700 | [4][5] |
| Coupled Dehydrogenase System | D-lactate dehydrogenase & Formate dehydrogenase | OPBA (73.4 mM) | 97.8 | >99 | Not Reported (Productivity: 47.9 mM/h) | [2][6] |
| Recombinant Diketoreductase | Diketoreductase in E. coli | OPBE (0.8 M) | 88.7 | 99.5 | Not Reported | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing insight into the practical execution of these synthetic routes.
1. Bi-enzyme Coupled System with Cofactor Regeneration
-
Objective: To achieve a high concentration of (R)-HPBE from OPBE using a recombinant E. coli strain co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) for NADPH regeneration.[1]
-
Biocatalyst Preparation: The recombinant strain E. coli BL21-pETDuet-1-GDH-L-CpCR was cultured in high-density fermentation to enhance enzyme yield.[1]
-
Reaction Conditions: The bioconversion was carried out in a suitable buffer system. A substrate feeding strategy was employed to reach a final OPBE concentration of 920 mM.[1] The reaction progress was monitored to ensure efficient conversion to (R)-HPBE.
-
Analysis: The conversion rate and enantiomeric excess were determined by chiral high-performance liquid chromatography (HPLC).[1]
2. Whole-cell Bioreduction without External Cofactors
-
Objective: To produce (R)-HPBE from OPBE at high concentration using a novel reductase that does not require the external addition of cofactors.[4][5]
-
Biocatalyst: A new reductase, CgKR2, was expressed in E. coli.[4][5]
-
Reaction Conditions: The bioreduction was performed with whole cells of the recombinant E. coli strain. The reaction was carried out at a substrate (OPBE) concentration of 1 M.[4][5]
-
Outcome: This method achieved a space-time yield of 700 g·L⁻¹·d⁻¹ with an enantiomeric excess of over 99%.[4][5]
3. Coupled Dehydrogenase System for (R)-HPBA Production
-
Objective: To synthesize (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) using a coupled enzyme system in whole cells.[2][6]
-
Biocatalyst: A mutant of NAD-dependent D-lactate dehydrogenase and formate dehydrogenase were co-expressed in E. coli.[2][6]
-
Reaction Conditions: The biotransformation was conducted using whole cells of the recombinant E. coli with formate as the co-substrate for cofactor regeneration. Under optimal conditions, 73.4 mM of OPBA was used as the substrate.[2][6]
-
Results: The process yielded 71.8 mM of (R)-HPBA in 90 minutes with an enantiomeric excess greater than 99%.[2][6]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the chemo-enzymatic synthesis of (R)-2-hydroxy-4-phenylbutanoic acid, a common strategy highlighted in the literature.
Caption: Chemo-enzymatic synthesis of (R)-HPBE.
This guide demonstrates that while (R)-2-hydroxy-4-phenylbutanoic acid is a valuable chiral synthon, its in-situ generation via asymmetric biocatalysis from a prochiral precursor represents a powerful and highly efficient alternative. The choice between different biocatalytic systems will depend on factors such as desired substrate concentration, scalability, and the need for cofactor regeneration systems. The provided data and protocols offer a solid foundation for making an informed decision in the synthesis of ACE inhibitors and other pharmaceuticals requiring this specific chiral moiety.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of ethyl (S)-2-hydroxy-4-phenylbutyrate by recombinant diketoreductase (2009) | Xuri Wu | 40 Citations [scispace.com]
Safety Operating Guide
Safe Disposal of 2-Hydroxy-4-phenylbutanoic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-4-phenylbutanoic acid, a compound utilized in various research applications. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Physicochemical Properties and Safety Data
A comprehensive understanding of a chemical's properties is the first step toward safe handling. Below is a summary of key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Appearance | White powder / Off-white solid | [1][4] |
| Melting Point | 114-117 °C | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]
Essential PPE includes:
-
Eye Protection: Eyeshields or chemical safety goggles.[3][4]
-
Respiratory Protection: Type N95 (US) respirator or equivalent.[3]
Procedural Steps for Disposal
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the necessary steps for its proper disposal.
Caption: Disposal Workflow for this compound
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[6]
-
Wear Protective Equipment: Before addressing the spill, don the required PPE, including respiratory protection, gloves, and eye protection.[5][6]
-
Clean-up: Use an inert material to absorb the spill.[5] Sweep or vacuum the material and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly.
-
Disposal: The collected waste must be disposed of as hazardous waste through an approved waste disposal plant.[5]
It is imperative to consult local, state, and federal regulations to ensure full compliance, as disposal requirements may vary.[6] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and current information.[1][5]
References
Essential Safety and Operational Guide for 2-Hydroxy-4-phenylbutanoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-4-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS classification is provided below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.[1][2][3] The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side protection.[4] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can lead to irritation.[1][2] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask (e.g., N95) or work in a well-ventilated area, such as a fume hood.[2] | Prevents inhalation of dust or fumes, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety and experimental integrity.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound.
Caption: Standard operating procedure for handling this compound.
Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.[1]
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.
2. Handling the Chemical:
-
Avoid Dust and Fume Generation: Handle the solid form of the chemical carefully to minimize dust creation.[1][2]
-
Weighing and Transfer:
-
Use a spatula or other appropriate tool for transferring the solid.
-
If possible, weigh the chemical directly into the reaction vessel.
-
-
During the Experiment:
3. Post-Experiment Procedures:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1][3]
-
The storage area should be secure and accessible only to authorized personnel.[1]
Disposal:
-
Waste Collection: Collect all waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[2] Do not pour it down the drain or mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
